Barusiban
Description
This compound is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
Properties
CAS No. |
285571-64-4 |
|---|---|
Molecular Formula |
C40H63N9O8S |
Molecular Weight |
830.1 g/mol |
IUPAC Name |
(4S,7S,10S,13S,16R)-N-[(2S)-5-amino-1-hydroxypentan-2-yl]-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(2R)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C40H63N9O8S/c1-6-23(3)34-38(55)46-31(20-32(42)51)36(53)45-29(40(57)49(5)26(22-50)11-10-16-41)14-17-58-18-15-33(52)44-30(19-25-21-43-28-13-9-8-12-27(25)28)37(54)47-35(24(4)7-2)39(56)48-34/h8-9,12-13,21,23-24,26,29-31,34-35,43,50H,6-7,10-11,14-20,22,41H2,1-5H3,(H2,42,51)(H,44,52)(H,45,53)(H,46,55)(H,47,54)(H,48,56)/t23-,24+,26+,29+,30-,31+,34+,35+/m1/s1 |
InChI Key |
UGNGRKKDUVKQDF-IHOMMZCZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCSCCC(=O)N[C@@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)[C@@H](CCCN)CO)CC(=O)N)[C@H](C)CC |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC |
Other CAS No. |
285571-64-4 |
sequence |
WIXNXX |
Synonyms |
barusiban |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Barusiban
Introduction
Barusiban (FE 200440) is a synthetic, non-peptide oxytocin receptor (OTR) antagonist that was developed for the potential treatment of preterm labor (PTL).[1][2] As a tocolytic agent, its primary therapeutic goal is to suppress uterine contractions to delay premature delivery. This compound is characterized by its high potency and selectivity for the oxytocin receptor, distinguishing it from other tocolytics like atosiban.[1][3] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways and workflows.
Core Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The fundamental mechanism of action of this compound is its function as a competitive antagonist at the oxytocin receptor. The OTR is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand oxytocin, initiates a signaling cascade leading to myometrial contractions.[4]
This compound exhibits a high binding affinity for the human OTR, with a reported Ki of 0.8 nM in COS cells expressing the receptor.[5] A key characteristic of this compound is its high selectivity. It has an approximately 300-fold greater affinity for the oxytocin receptor than for the vasopressin V1a receptor (V1aR).[1][2] This is a significant distinction from atosiban, which binds effectively to both OTR and V1aR.[1] This selectivity suggests that this compound would not interfere with the physiological effects mediated by the V1a receptor.[6][7] By binding to the OTR, this compound prevents oxytocin from activating the receptor, thereby inhibiting the downstream signaling pathways that lead to uterine contractions.
Oxytocin Receptor Signaling Pathway and this compound's Point of Intervention
Oxytocin-induced uterine contraction is primarily mediated through the Gq/Phospholipase C (PLC) signaling pathway.[4]
-
Activation: Oxytocin binds to the OTR on myometrial cells.
-
G-Protein Coupling: The activated OTR couples with the Gq/11 alpha-class of G-proteins.[4]
-
PLC Activation: The G-protein activates Phospholipase C (PLC).[4]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]
-
Contraction: The elevated intracellular Ca2+ concentration activates calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to myometrial muscle contraction.
This compound acts at the initial step of this cascade. By competitively occupying the oxytocin binding site on the OTR, it prevents oxytocin from initiating this entire signaling sequence, resulting in uterine quiescence.
Quantitative Data and Comparative Analysis
Preclinical studies have demonstrated this compound's superior potency and duration of action compared to Atosiban.
Table 1: Receptor Binding Affinity & Potency
| Compound | Receptor Target | Binding Affinity (Ki) | Potency (pA2) - Preterm Myometrium | Potency (pA2) - Term Myometrium | Reference(s) |
| This compound | Oxytocin Receptor (OTR) | 0.64 - 0.8 nM | 9.76 | 9.89 | [5][6][8] |
| Vasopressin V1a Receptor (V1aR) | ~11 nM | Not Assessed | Not Assessed | [6] | |
| Atosiban | Oxytocin Receptor (OTR) | 20 - 397 nM | 7.86 | 7.81 | [6][8] |
| Vasopressin V1a Receptor (V1aR) | 0.27 - 4.7 nM | Not Assessed | Not Assessed | [6] |
Note: A higher pA2 value indicates greater antagonist potency.
Table 2: Pharmacodynamic Comparison in a Cynomolgus Monkey Model
| Parameter | This compound | Atosiban | Reference(s) |
| Potency | 3 to 4 times more potent than atosiban | - | [1][3] |
| Efficacy | 96-98% inhibition of intrauterine pressure | 96-98% inhibition of intrauterine pressure | [3] |
| Onset of Action | 0.5 - 1.5 hours | 0.5 - 1.5 hours | [3] |
| Duration of Action | >13 - 15 hours | 1 - 3 hours | [1][3] |
| Reversibility | Reversible within 1.5-2.5 h by high-dose OT | - | [1][3] |
Experimental Protocols
The mechanism and efficacy of this compound have been elucidated through several key experimental models.
In Vitro Inhibition of Myometrial Contractions
This assay assesses the direct inhibitory effect of antagonists on uterine muscle tissue.
-
Tissue Source: Myometrial biopsies were obtained from women undergoing Cesarean delivery at both preterm (30-36 weeks) and term (38-41 weeks) gestation.[8]
-
Methodology:
-
Myometrial strips are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated.
-
The strips are attached to isometric force transducers to record contractile activity.
-
A stable baseline of spontaneous contractions is established.
-
Concentration-response curves to oxytocin are generated to establish a control.
-
The experiment is repeated in the presence of fixed concentrations of this compound (e.g., 2.5, 25, 250 nM) or Atosiban.[8]
-
The shift in the oxytocin concentration-response curve caused by the antagonist is measured.
-
-
Endpoint Analysis: The primary endpoints are the EC50 (the concentration of oxytocin required to produce 50% of the maximal response) and the pA2 value, which quantifies the potency of the antagonist.[8]
In Vivo Tocolytic Efficacy in a Nonhuman Primate Model
This model simulates preterm labor to evaluate the pharmacokinetics and pharmacodynamics of tocolytic agents.
-
Animal Model: Pregnant cynomolgus monkeys, a species with reproductive physiology similar to humans, were used.[1][2]
-
Methodology:
-
Instrumentation: Pregnant monkeys are surgically fitted with telemetric devices to continuously record intrauterine pressure (IUP).
-
PTL Simulation: Uterine contractions are induced by a continuous intravenous infusion of oxytocin to simulate preterm labor.
-
Antagonist Administration: Once stable, PTL-like contractions are established, this compound or Atosiban is administered via an intravenous bolus or continuous infusion.[1][3]
-
Data Collection: IUP is monitored continuously before, during, and after drug administration to measure the extent and duration of contraction inhibition.
-
-
Endpoint Analysis: Key parameters include the maximum percentage inhibition of IUP, the onset of action, and the duration of the tocolytic effect.[1]
Clinical Trial Data
Despite promising preclinical data, clinical trials in humans have yielded different results. A randomized, double-blind, placebo-controlled Phase II trial was conducted to evaluate the efficacy of this compound in women with threatened preterm labor.
Table 3: Key Data from a Phase II Clinical Trial
| Parameter | Details | Reference(s) |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter study. | [9][10] |
| Patient Population | 163 pregnant women at 34-35 weeks + 6 days of gestation with signs of threatened preterm labor. | [9][10] |
| Intervention | A single intravenous bolus of this compound (at doses of 0.3, 1, 3, or 10 mg) or placebo. | [9][10] |
| Primary Endpoint | Percentage of women who did not deliver within 48 hours. | [9][10] |
| Key Result | No statistically significant difference was observed between the this compound groups (65-88% not delivered) and the placebo group (72% not delivered). This compound did not reduce uterine contractions compared to placebo. | [6][9][10] |
| Safety Profile | This compound was not associated with an adverse safety profile for the mother, fetus, or infant. | [9][10] |
This compound is a potent and highly selective oxytocin receptor antagonist. Its mechanism of action is centered on the competitive blockade of the OTR, preventing the oxytocin-induced signaling cascade that leads to myometrial contractions. Preclinical studies in both in vitro human tissue and in vivo primate models robustly demonstrated its superiority over atosiban in terms of potency and duration of action. However, this preclinical promise did not translate into clinical efficacy in a Phase II trial for threatened preterm labor in a late-gestation population. The discrepancy highlights the complexities of translating pharmacological potency into clinical effectiveness in the multifactorial syndrome of human preterm labor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of this compound and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
Barusiban's Selectivity for Vasopressin Receptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barusiban is a potent and selective antagonist of the oxytocin receptor (OTR), investigated primarily for its potential therapeutic application in the management of preterm labor. Its mechanism of action relies on the competitive inhibition of oxytocin, a hormone pivotal in uterine contractions. A critical aspect of this compound's pharmacological profile is its selectivity for the OTR over the closely related vasopressin receptor subtypes (V1a, V1b, and V2). This high selectivity is desirable to minimize off-target effects, as vasopressin receptors mediate a wide range of physiological functions, including blood pressure regulation, stress responses, and water balance. This technical guide provides a comprehensive overview of the selectivity of this compound for vasopressin receptors, presenting quantitative binding data, detailed experimental methodologies, and an exploration of the relevant signaling pathways.
Data Presentation: Quantitative Analysis of this compound's Binding Affinity
The selectivity of this compound is quantified by comparing its binding affinity (Ki) for the oxytocin receptor to its affinity for the vasopressin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor | Ligand | Ki (nM) | Selectivity (Fold) | Reference |
| Oxytocin Receptor (OTR) | This compound | 0.64 | - | [1] |
| Vasopressin V1a Receptor (V1aR) | This compound | 11 | ~17-fold vs. OTR | [1] |
| Vasopressin V1b Receptor (V1bR) | This compound | Data not available | - | - |
| Vasopressin V2 Receptor (V2R) | This compound | Data not available | - | - |
Experimental Protocols: Determining Receptor Binding Affinity
The binding affinity of this compound for oxytocin and vasopressin receptors is typically determined using a competitive radioligand binding assay. The following is a detailed methodology representative of such an experiment.
Objective:
To determine the inhibitory constant (Ki) of this compound for the human oxytocin receptor, and vasopressin V1a, V1b, and V2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the recombinant human OTR, V1aR, V1bR, or V2R (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for each receptor.
-
For OTR: [³H]-Oxytocin or a selective high-affinity radio-antagonist.
-
For V1aR, V1bR, V2R: [³H]-Arginine Vasopressin (AVP) or a subtype-selective radioligand.
-
-
Competitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor with high affinity (e.g., unlabeled oxytocin or AVP).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).
-
Scintillation Cocktail: For detection of radioactivity.
-
Instrumentation: Microplate scintillation counter, filtration apparatus.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add increasing concentrations of this compound (the competitor) to the experimental wells.
-
To determine total binding, add only the assay buffer and the radioligand to a set of wells.
-
To determine non-specific binding, add a saturating concentration of the unlabeled ligand along with the radioligand to another set of wells.
-
Add a fixed concentration of the appropriate radioligand to all wells. The concentration of the radioligand is typically chosen to be close to its dissociation constant (Kd) for the receptor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualization
Understanding the downstream signaling pathways of the oxytocin and vasopressin receptors is crucial for appreciating the potential consequences of receptor activation and the importance of this compound's selectivity.
Vasopressin V1a and V1b Receptor Signaling
Both V1a and V1b receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation by vasopressin, these receptors initiate a signaling cascade that leads to an increase in intracellular calcium.
Caption: V1a/V1b Receptor Gq Signaling Pathway
Vasopressin V2 Receptor Signaling
The V2 receptor is also a GPCR but couples to the Gs family of G-proteins. Its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which is primarily involved in regulating water reabsorption in the kidneys.
Caption: V2 Receptor Gs Signaling Pathway
Oxytocin Receptor Signaling
The oxytocin receptor, similar to V1a/V1b receptors, primarily couples to Gq/11, leading to increased intracellular calcium and subsequent physiological effects such as uterine muscle contraction. It can also couple to other G-proteins, leading to the activation of additional signaling pathways like the MAPK/ERK pathway.
Caption: Oxytocin Receptor Signaling Pathways
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
Caption: Workflow for Radioligand Binding Assay
Conclusion
This compound is a highly selective oxytocin receptor antagonist, demonstrating a significantly greater binding affinity for the OTR compared to the vasopressin V1a receptor. This selectivity is a key feature of its pharmacological profile, suggesting a reduced potential for off-target effects related to the vasopressin system. While quantitative data on its interaction with V1b and V2 receptors remains elusive in the current literature, the available evidence strongly supports its primary action as an OTR blocker. The distinct signaling pathways of the oxytocin and vasopressin receptors underscore the importance of this selectivity for achieving a targeted therapeutic effect. Further studies to fully characterize the binding profile of this compound across all vasopressin receptor subtypes would provide a more complete understanding of its selectivity and further solidify its pharmacological characterization.
References
Barusiban: A Technical and Scientific Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barusiban (development code FE-200440) is a synthetic, non-peptide, selective antagonist of the oxytocin receptor (OTR).[1][2] It was developed by Ferring Pharmaceuticals and investigated primarily for its potential as a tocolytic agent to manage preterm labor.[1] this compound is recognized as one of the most potent and selective OTR antagonists identified.[1] Despite promising preclinical data, it did not demonstrate efficacy in clinical trials for preventing preterm birth and its development for this indication was discontinued.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic cyclic hexapeptide.[2] Its chemical identity and known physicochemical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (4S,7S,10S,13S,16R)-N-[(2S)-5-Amino-1-hydroxy-2-pentanyl]-7-(2-amino-2-oxoethyl)-10-[(2R)-2-butanyl]-13-sec-butyl-16-(1H-indol-3-ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide[3] |
| CAS Number | 285571-64-4[3] |
| Molecular Formula | C₄₀H₆₃N₉O₈S[3] |
| Synonyms | FE-200440[4] |
Physicochemical Properties
| Property | Value |
| Molar Mass | 830.06 g·mol⁻¹[3] |
| Appearance | White to off-white lyophilized powder[4] |
| Solubility | Soluble in aqueous buffers and DMSO[4] |
| Storage | Store at -20°C, protected from moisture and light[4] |
Mechanism of Action
This compound functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the uterus (myometrium).[4][5]
The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to uterine contractions. This process is primarily mediated through the Gq protein/phospholipase C (PLC) pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[5][6] The increased intracellular Ca²⁺ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK), which phosphorylates myosin, resulting in myometrial cell contraction.[5]
This compound competitively binds to the OTR, preventing the binding of endogenous oxytocin and thereby inhibiting this signaling cascade and subsequent uterine contractions.[4] It exhibits a high affinity for the human OTR, with a reported Ki value of 0.8 nM.[7] A key feature of this compound is its high selectivity for the OTR over the structurally related vasopressin V1a receptor, showing an approximately 300-fold higher affinity for the OTR.[8] This selectivity is significant as it minimizes potential off-target effects related to vasopressin receptor antagonism.
Pharmacological Studies
In Vitro Studies
The inhibitory effect of this compound on oxytocin-induced uterine contractions has been demonstrated in isolated human myometrial tissues.
Experimental Protocol: Myometrial Strip Contractility Assay [9][10]
-
Tissue Source: Myometrial biopsies were obtained from women undergoing Cesarean section at both preterm (30-36 weeks) and term (38-41 weeks) gestation.
-
Preparation: The tissue was dissected into longitudinal strips (approximately 2x2x10 mm).
-
Apparatus: Strips were mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C, and bubbled with a mixture of 95% O₂ and 5% CO₂.
-
Measurement: Isometric tension was recorded using force-displacement transducers.
-
Procedure: After an equilibration period, cumulative concentration-response curves to oxytocin were generated. This was repeated in the presence of increasing concentrations of this compound (2.5, 25, and 250 nM) or the reference compound, atosiban.
-
Analysis: The potency of the antagonists was determined by calculating the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the original response.
Results: this compound demonstrated a concentration-dependent inhibition of oxytocin-induced contractions in myometrial tissue from both preterm and term pregnancies.[9] The calculated pA2 values indicated that this compound is a highly potent oxytocin antagonist, with a potency at least comparable to, or greater than, atosiban in this in vitro setting.[9][10]
| Tissue Source | This compound (pA2) | Atosiban (pA2) |
| Preterm Myometrium | 9.76[9] | 7.86[9] |
| Term Myometrium | 9.89[9] | 7.81[9] |
In Vivo Animal Studies
Preclinical studies in a cynomolgus monkey model of preterm labor provided significant insights into the pharmacokinetics and pharmacodynamics of this compound.
Experimental Protocol: Cynomolgus Monkey Model of Preterm Labor [11][12]
-
Animal Model: Surgically instrumented, time-mated pregnant cynomolgus monkeys.
-
Instrumentation: Telemetry devices were implanted to allow for continuous monitoring of intrauterine pressure (IUP) and electromyographic (EMG) activity.
-
Induction of Contractions: A continuous intravenous infusion of oxytocin was administered to simulate preterm labor by inducing stable uterine contractions.
-
Treatment: Once stable contractions were established, animals received either this compound or atosiban via intravenous bolus or continuous infusion at various doses.
-
Data Collection: IUP was recorded telemetrically to quantify the frequency and intensity of uterine contractions. Blood samples were collected to determine the pharmacokinetic profiles of the drugs.
Pharmacodynamic Results: Both this compound and atosiban were highly effective, achieving 96-98% inhibition of oxytocin-induced intrauterine pressure.[12] However, this compound was found to be three to four times more potent than atosiban.[12] A key differentiating factor was the duration of action; this compound's effects lasted for over 13-15 hours, compared to 1-3 hours for atosiban.[12] The tocolytic effect of this compound was also shown to be reversible with a high-dose infusion of oxytocin.[12]
Pharmacokinetic Results: The superior duration of action of this compound was attributed to its more favorable pharmacokinetic profile compared to atosiban, characterized by a longer half-life and lower clearance.
| Parameter | This compound | Atosiban |
| Half-life (t₁/₂) | 1.5–2.6 hours[11] | 0.5–0.7 hours[11] |
| Clearance (CL) | 25–66 ml·h⁻¹·kg⁻¹[11] | 539–936 ml·h⁻¹·kg⁻¹[11] |
| Volume of Distribution (Vd) | 70–159 ml·kg⁻¹[11] | 359–640 ml·kg⁻¹[11] |
Placental Transfer: Studies investigating the placental transfer of this compound found it to be limited. In cynomolgus monkeys, the fetal plasma concentration of this compound was approximately 9.1% of the maternal concentration.[13] An ex vivo human cotyledon perfusion model showed a similar transfer rate of 9.3-11.0%.[13]
Clinical Trials
Preterm Labor
A phase 2, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of this compound in women with threatened preterm labor.[3][14]
-
Study Design: 163 pregnant women between 34 and 36 weeks of gestation with signs of preterm labor were randomized to receive a single intravenous bolus of this compound (at doses of 0.3, 1, 3, or 10 mg) or a placebo.[3]
-
Primary Endpoint: The percentage of women who did not deliver within 48 hours of administration.[3]
-
Results: The trial failed to meet its primary endpoint. There was no significant difference in the rate of delivery within 48 hours between any of the this compound groups and the placebo group.[3][14] this compound did not reduce the number of uterine contractions compared to placebo.[3] The safety profile was comparable to placebo for the mother, fetus, and neonate.[3][14]
| Treatment Group | % Not Delivered within 48h |
| Placebo | 72%[3] |
| This compound (all doses) | 65-88%[3] |
In Vitro Fertilization (IVF)
Given its ability to reduce uterine contractility, this compound was also investigated as a potential agent to improve embryo implantation rates during IVF procedures by creating a more quiescent uterine environment.[4] However, comprehensive clinical data supporting its efficacy in this application are limited.
Conclusion
This compound is a potent and highly selective oxytocin receptor antagonist with a long duration of action demonstrated in preclinical models. While it showed significant promise in in vitro and in vivo studies for inhibiting uterine contractions, it ultimately failed to demonstrate clinical efficacy in the treatment of preterm labor. Its development for this indication has been halted. The extensive preclinical characterization of this compound, however, provides valuable data for the ongoing development of oxytocin receptor modulators for various therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The effect of this compound, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arizona-mall.com [arizona-mall.com]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Inhibitory effect of this compound and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
Barusiban: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barusiban (FE 200440) is a synthetic non-peptide oxytocin receptor (OTR) antagonist that was investigated for its potential as a tocolytic agent for the management of preterm labor. As a potent and highly selective antagonist of the oxytocin receptor, this compound represents a targeted therapeutic approach to inhibiting uterine contractions. This technical guide provides an in-depth summary of the available pharmacokinetic and pharmacodynamic data on this compound, compiled from preclinical and clinical studies.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its high affinity and selectivity for the oxytocin receptor, leading to potent inhibition of oxytocin-induced uterine contractions.
Receptor Binding and Selectivity
This compound demonstrates a significantly higher affinity for the human oxytocin receptor compared to the vasopressin V1a receptor. This selectivity is a key differentiator from other oxytocin antagonists like atosiban, which exhibits considerable affinity for both receptors.[1][2]
Table 1: Receptor Binding Affinity of this compound
| Receptor | Affinity (Ki) | Species | Cell Line | Reference |
| Oxytocin Receptor (OTR) | 0.8 nM | Human (cloned) | COS cells | [3] |
| Vasopressin V1a Receptor (V1aR) | ~300-fold lower than OTR | Human (cloned) | Not Specified | [1][2] |
In Vitro and In Vivo Efficacy
Preclinical studies have consistently demonstrated the potent inhibitory effects of this compound on uterine contractions.
-
In Vitro: In isolated human myometrial tissue from both preterm and term pregnancies, this compound has been shown to be at least as potent as atosiban in inhibiting oxytocin-induced contractions.[4]
-
In Vivo (Cynomolgus Monkeys): In a primate model of preterm labor, where contractions were induced by oxytocin infusion, this compound was found to be three to four times more potent than atosiban.[5][6] It achieved a high degree of efficacy, with 96-98% inhibition of intrauterine pressure.[5]
Clinical Efficacy
A randomized, double-blind, placebo-controlled clinical trial in women at 34-36 weeks of gestation with threatened preterm labor investigated the efficacy of a single intravenous bolus of this compound at doses of 0.3, 1, 3, or 10 mg. The study found that none of the this compound doses were more effective than placebo in reducing the number of uterine contractions or in delaying delivery by 48 hours.[7]
Pharmacokinetics
The pharmacokinetic properties of this compound, particularly its longer half-life compared to atosiban, have been a focus of preclinical investigation.
Preclinical Pharmacokinetics in Cynomolgus Monkeys
Comparative pharmacokinetic studies in pregnant cynomolgus monkeys have highlighted key differences between this compound and atosiban.
Table 2: Comparative Pharmacokinetic Parameters of this compound and Atosiban in Cynomolgus Monkeys
| Parameter | This compound | Atosiban | Fold Difference | Reference |
| Intravenous Bolus | [2] | |||
| Elimination Half-life (t½) | ~2-5 fold longer | - | 2-5x | [2] |
| Clearance (CL) | ~8-37 fold lower | - | 8-37x | [2] |
| Intravenous Infusion | [2] | |||
| Elimination Half-life (t½) | ~2-5 fold longer | - | 2-5x | [2] |
| Clearance (CL) | ~8-37 fold lower | - | 8-37x | [2] |
These findings indicate that this compound has a more sustained presence in the circulation compared to atosiban, which is consistent with its longer duration of action observed in pharmacodynamic studies.[2] In long-term continuous intravenous infusion studies in cynomolgus monkeys (150 μg/kg/h), plasma levels of this compound were maintained at approximately 4-6 μg/mL.[8]
Placental Transfer
The potential for fetal exposure is a critical consideration for any drug intended for use during pregnancy. The placental transfer of this compound has been assessed in several models.
Table 3: Placental Transfer of this compound
| Species/Model | Method | Placental Transfer (% of Maternal Concentration) | Reference |
| Rabbit | In vivo | ~5% | [9] |
| Cynomolgus Monkey | In vivo | 9.1% | [9] |
| Human | Ex vivo cotyledon perfusion | 9.3 - 11.0% | [9] |
These studies consistently demonstrate that the placental transfer of this compound is limited.[9]
Human Pharmacokinetics
Detailed human pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. The focus of the published clinical trial was on efficacy and safety rather than a detailed pharmacokinetic characterization.[7]
Mechanism of Action: Oxytocin Receptor Signaling
This compound exerts its therapeutic effect by blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor primarily activates the Gq alpha subunit, initiating a downstream signaling cascade.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Activation of the oxytocin receptor leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium concentration is the primary driver of myometrial contraction.[10] this compound, by blocking the oxytocin receptor, prevents the initiation of this signaling cascade.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies cited are not fully available in the published literature. However, based on the descriptions provided, the following outlines of key methodologies can be constructed.
In Vivo Model of Preterm Labor in Cynomolgus Monkeys
This model was central to the preclinical evaluation of this compound's efficacy.
Caption: Experimental workflow for the preclinical evaluation of this compound in a cynomolgus monkey model of preterm labor.
The protocol involved the surgical implantation of telemetry units to measure intrauterine pressure (IUP) and electromyograms, as well as infusion catheters. Pregnant monkeys were then infused with oxytocin to induce stable uterine contractions, simulating preterm labor. This compound or a comparator was administered intravenously, and IUP was continuously monitored. Blood samples were collected to determine plasma drug concentrations.[1][2]
Ex Vivo Human Placental Cotyledon Perfusion
This model was used to assess the placental transfer of this compound.
Caption: General workflow for the ex vivo human placental cotyledon perfusion experiment.
The general procedure involves obtaining a fresh human placenta after delivery and cannulating the artery and vein of a single cotyledon. The cotyledon is then placed in a perfusion chamber, and separate maternal and fetal circulations are established. This compound is introduced into the maternal perfusate, and samples are taken from both circuits over time to determine the extent of transfer to the fetal side.[9]
Quantification of this compound in Plasma
While a specific, detailed protocol for this compound is not available, the quantification of peptide drugs like this compound in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 4: General Protocol for LC-MS/MS Quantification of Peptides in Plasma
| Step | Description |
| 1. Sample Preparation | |
| a. Thaw plasma samples. | |
| b. Perform protein precipitation by adding a solvent like acetonitrile. | |
| c. Vortex and centrifuge to pellet the precipitated proteins. | |
| d. Transfer the supernatant to a new tube. | |
| e. Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution. | |
| 2. Chromatographic Separation | |
| a. Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system. | |
| b. Separate the analyte from other plasma components on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with an additive like formic acid. | |
| 3. Mass Spectrometric Detection | |
| a. Introduce the eluent from the HPLC into a tandem mass spectrometer with an electrospray ionization (ESI) source. | |
| b. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transition for this compound and an internal standard. | |
| 4. Quantification | |
| a. Generate a standard curve using known concentrations of this compound. | |
| b. Quantify the concentration of this compound in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve. |
Conclusion
This compound is a potent and selective oxytocin receptor antagonist with a longer duration of action and higher potency than atosiban in preclinical models. Its mechanism of action is well-defined, involving the blockade of the Gq-mediated signaling cascade initiated by oxytocin. While preclinical studies showed promise, a clinical trial with a single intravenous bolus did not demonstrate efficacy in treating preterm labor in late gestation. The available pharmacokinetic data, primarily from animal studies, indicate a favorable profile with a longer half-life and limited placental transfer. However, a comprehensive understanding of its human pharmacokinetics, particularly its metabolism and excretion, remains to be fully elucidated in publicly available literature. The information presented in this guide provides a foundation for researchers and drug development professionals interested in the pharmacology of oxytocin receptor antagonists.
References
- 1. This compound, an effective long-term treatment of oxytocin-induced preterm labor in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of ex vivo placental perfusion models: an underutilized but promising method to study maternal-fetal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of this compound in a novel study design for evaluation of tocolytic agents in pregnant and neonatal monkeys, including behavioural and immunological endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Ex Vivo Dual Perfusion of the Human Placenta: Disease Simulation, Therapeutic Pharmacokinetics and Analysis of Off-Target Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Barusiban: A Technical Guide to its Role in Uterine Contraction Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Barusiban, a selective oxytocin receptor antagonist, and its role in the inhibition of uterine contractions. The document details its mechanism of action, summarizes key preclinical and clinical data, and outlines relevant experimental protocols.
Introduction
This compound (FE 200440) is a peptide antagonist of the oxytocin receptor (OTR) that was developed for the potential treatment of preterm labor.[1] It is a structural analogue of oxytocin and exhibits high affinity and selectivity for the human OTR.[2] This selectivity for the OTR over the structurally related vasopressin V1a receptor was anticipated to offer a favorable side-effect profile compared to less selective antagonists like Atosiban.[2] This guide explores the pharmacological profile of this compound and the experimental findings that have defined its potential as a tocolytic agent.
Mechanism of Action: Oxytocin Receptor Antagonism
Uterine contractions are primarily mediated by the binding of oxytocin to its G-protein coupled receptor (GPCR) on the surface of myometrial cells. This interaction triggers a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.
This compound exerts its inhibitory effect by competitively binding to the oxytocin receptor, thereby preventing the binding of endogenous oxytocin and blocking the initiation of the contractile signaling pathway.[1]
Oxytocin Receptor Signaling Pathway
The binding of oxytocin to its receptor activates the Gq alpha subunit of the associated G-protein. This initiates a cascade of intracellular events, as depicted in the diagram below.
This compound, by binding to the OTR, prevents the initiation of this entire cascade.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.
Table 1: Receptor Binding Affinity of this compound and Atosiban
| Compound | Receptor | Cell Line Expressing Receptor | Kᵢ (nM) | Reference(s) |
| This compound | Human Oxytocin Receptor | COS-7 | 0.8 | [1] |
| This compound | Human Oxytocin Receptor | Chinese Hamster Ovary (CHO) | 0.64 | [2] |
| This compound | Human Vasopressin V1a Receptor | Human Embryonic Kidney (HEK)-293 | 11 | [2] |
| Atosiban | Human Oxytocin Receptor | - | 7.8 | [3] |
| Atosiban | Human Vasopressin V1a Receptor | - | 3.1 | [3] |
Table 2: In Vitro Potency of this compound and Atosiban in Human Myometrium
| Compound | Myometrium Source | Parameter | Value | Reference(s) |
| This compound | Preterm | pA₂ | 9.76 | [4] |
| This compound | Term | pA₂ | 9.89 | [4] |
| Atosiban | Preterm | pA₂ | 7.86 | [4] |
| Atosiban | Term | pA₂ | 7.81 | [4] |
Table 3: Preclinical Efficacy of this compound in Cynomolgus Monkeys
| Compound | Parameter | Result | Reference(s) |
| This compound | Potency vs. Atosiban | 3-4 times more potent | [5] |
| This compound | Duration of Action (infusion) | >13-15 hours | [5] |
| Atosiban | Duration of Action (infusion) | 1-3 hours | [5] |
| This compound | Efficacy (IUP inhibition) | 96-98% | [5] |
| Atosiban | Efficacy (IUP inhibition) | 96-98% | [5] |
Table 4: Clinical Trial of this compound in Threatened Preterm Labor (Late Gestational Age)
| Treatment Group (Single IV Bolus) | N | Women Not Delivered within 48h (%) | p-value vs. Placebo | Reference(s) |
| Placebo | 32 | 72 | - | [6] |
| This compound 0.3 mg | 31 | 65 | 0.84 | [6] |
| This compound 1 mg | 34 | 88 | 0.21 | [6] |
| This compound 3 mg | 32 | 78 | 0.83 | [6] |
| This compound 10 mg | 34 | 71 | 1.00 | [6] |
Experimental Protocols
In Vitro Human Myometrial Strip Contraction Assay
This assay assesses the direct effect of compounds on the contractility of human uterine muscle.
Objective: To determine the inhibitory effect of this compound on oxytocin-induced contractions in isolated human myometrial strips.
Methodology:
-
Tissue Acquisition: Myometrial biopsies are obtained from women undergoing Cesarean section with informed consent.
-
Tissue Preparation: The myometrial tissue is dissected into longitudinal strips (e.g., 2 mm x 2 mm x 10 mm).
-
Mounting: The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂. One end of the strip is attached to a fixed point, and the other to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate under a resting tension (e.g., 1-2 g) until spontaneous contractions stabilize.
-
Oxytocin Stimulation: A submaximal concentration of oxytocin (e.g., 0.5 nM) is added to the organ bath to induce regular, phasic contractions.
-
Compound Administration: Once a stable contractile response to oxytocin is achieved, increasing concentrations of this compound are added cumulatively to the bath.
-
Data Acquisition and Analysis: The force and frequency of contractions are recorded continuously. The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude and area under the curve of the contractions. pA₂ values are calculated to determine antagonist potency.
In Vivo Telemetric Monitoring of Uterine Contractions in Non-Human Primates
This in vivo model allows for the continuous monitoring of uterine activity in a conscious, unrestrained animal.
Objective: To evaluate the efficacy and duration of action of this compound in inhibiting oxytocin-induced uterine contractions in pregnant cynomolgus monkeys.
Methodology:
-
Surgical Instrumentation: Pregnant cynomolgus monkeys undergo surgery to implant a telemetry system. This includes a pressure transducer in the amniotic cavity to measure intrauterine pressure (IUP) and biopotential leads on the uterine surface to record electromyography (EMG).
-
Recovery: The animals are allowed to recover from surgery.
-
Oxytocin Challenge: To simulate preterm labor, a continuous intravenous infusion of oxytocin is administered to induce stable uterine contractions.
-
This compound Administration: this compound is administered intravenously, either as a bolus injection or a continuous infusion.
-
Data Monitoring: IUP and EMG are continuously recorded via telemetry.
-
Data Analysis: The efficacy of this compound is determined by the percentage inhibition of the oxytocin-induced increase in IUP. The duration of action is measured as the time taken for uterine contractions to return to pre-treatment levels.
Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Kᵢ of this compound for the human oxytocin receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK-293 cells) are prepared.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the oxytocin receptor (e.g., [³H]-oxytocin) and varying concentrations of the unlabeled competitor compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
Discussion and Conclusion
This compound is a potent and highly selective oxytocin receptor antagonist.[2] Preclinical studies in non-human primates demonstrated its superiority over Atosiban in terms of potency and duration of action in inhibiting oxytocin-induced uterine contractions.[5] These promising preclinical findings, however, did not translate into clinical efficacy in a randomized controlled trial of women in threatened preterm labor at a late gestational age (34-36 weeks).[6] In this study, this compound was not more effective than placebo in reducing the number of uterine contractions or delaying delivery.[6]
The discrepancy between the preclinical and clinical results may be due to several factors, including the complex and multifactorial nature of preterm labor, where oxytocin may not be the sole or primary driver, particularly in later stages of gestation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. This compound, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Barusiban In Vitro Assay Protocols: A Comprehensive Guide for Researchers
For Immediate Release
This application note provides detailed protocols for in vitro assays of Barusiban, a potent and selective oxytocin receptor (OTR) antagonist. This document is intended for researchers, scientists, and drug development professionals working on oxytocin receptor modulators.
Introduction
This compound is a non-peptide antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR) primarily associated with Gαq/11 proteins.[1] Activation of the OTR stimulates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 induces the release of intracellular calcium (Ca2+), a key second messenger in cellular signaling.[1][2] this compound's high affinity and selectivity for the OTR make it a valuable tool for studying the physiological roles of oxytocin and for the development of new therapeutics.[3]
Data Presentation
The following tables summarize the in vitro binding affinity and functional potency of this compound and the comparator compound, Atosiban, at the oxytocin receptor.
Table 1: In Vitro Binding Affinity of Oxytocin Receptor Antagonists
| Compound | Receptor/Cell Line | Radioligand | Assay Type | Ki (nM) | pA2 | Reference |
| This compound | Human OTR (CHO cells) | - | Functional Assay | 0.64 | - | [4] |
| This compound | Human Myometrium | Oxytocin | Contraction Assay | - | 9.89 | [3] |
| This compound | Preterm Myometrium | Oxytocin | Contraction Assay | - | 9.76 | [3] |
| Atosiban | Human Myometrium | Oxytocin | Contraction Assay | - | 7.81 | [3] |
| Atosiban | Preterm Myometrium | Oxytocin | Contraction Assay | - | 7.86 | [3] |
| Atosiban | Myometrial cells | Oxytocin | Ca2+ Mobilization | - | - |
Table 2: In Vitro Functional Potency of Oxytocin Receptor Antagonists
| Compound | Cell Line/Tissue | Functional Readout | IC50 (nM) | Reference |
| Atosiban | Myometrial cells | Ca2+ increase | 5 |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the oxytocin receptor using membranes from cells expressing the human OTR and [3H]oxytocin as the radioligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human oxytocin receptor.
-
Radioligand: [3H]oxytocin (specific activity ~30-60 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: Unlabeled oxytocin (1 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[5]
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the OTR in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[5]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[5]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[5]
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in a final volume of 250 µL:[5]
-
50 µL of various concentrations of this compound (or vehicle for total binding).
-
50 µL of binding buffer (for total binding) or 1 µM unlabeled oxytocin (for non-specific binding).
-
50 µL of [3H]oxytocin at a final concentration at or below its Kd (typically 1-5 nM).
-
150 µL of cell membrane preparation (typically 10-50 µg of protein).[5]
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]oxytocin) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Functional Assay: Intracellular Calcium Mobilization
This protocol describes a functional assay to measure the antagonist effect of this compound on oxytocin-induced intracellular calcium mobilization in cells expressing the OTR.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or another suitable calcium-sensitive dye.
-
Pluronic F-127.
-
Agonist: Oxytocin.
-
Test Compound: this compound.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed the OTR-expressing cells into black, clear-bottom microplates at an appropriate density (e.g., 20,000 - 50,000 cells per well) and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM) with an equal concentration of Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of this compound (or vehicle control) to the wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow the baseline fluorescence to stabilize.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 488 nm, emission at 525 nm for Fluo-4).[6]
-
Inject a pre-determined concentration of oxytocin (typically the EC80 concentration) into the wells and continue recording the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence upon oxytocin addition is indicative of the intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence of the antagonist to the control response (oxytocin alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling pathway.
Radioligand Binding Assay Workflow
Caption: Radioligand binding assay workflow.
Calcium Mobilization Assay Workflow
Caption: Calcium mobilization assay workflow.
References
- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of this compound and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Barusiban in Isolated Myometrial Strip Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Barusiban in isolated myometrial strip experiments. The protocols detailed below are synthesized from established methodologies to ensure robust and reproducible results for investigating the effects of this selective oxytocin antagonist on uterine contractility.
Introduction
This compound is a potent and selective non-peptide antagonist of the oxytocin receptor.[1] In vitro studies using isolated myometrial strips are crucial for characterizing its inhibitory effects on uterine contractions induced by oxytocin. This model allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) and the pA2 value, which quantifies the antagonist's potency.[2] These experiments are fundamental in the preclinical assessment of tocolytic agents for conditions like preterm labor.
Mechanism of Action: Oxytocin and this compound
Oxytocin elicits myometrial contractions by binding to its G-protein coupled receptor (GPCR) on the surface of uterine smooth muscle cells. This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ levels leads to the activation of calmodulin and myosin light-chain kinase, resulting in myometrial contraction.[1]
This compound acts as a competitive antagonist at the oxytocin receptor, preventing oxytocin from binding and initiating this signaling cascade, thereby inhibiting uterine contractions.[1]
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's effect on oxytocin-induced contractions in isolated human myometrial strips. The pA2 value is a measure of the potency of a competitive antagonist; a higher pA2 value indicates greater potency.
| Parameter | Preterm Myometrium | Term Myometrium | Reference Compound (Atosiban) - Preterm | Reference Compound (Atosiban) - Term |
| Median pA2 value | 9.76[2][3] | 9.89[2][3] | 7.86[2][3] | 7.81[2][3] |
Experimental Protocols
This section details the step-by-step methodology for conducting isolated myometrial strip experiments to evaluate the effects of this compound.
Materials and Reagents
-
Myometrial tissue biopsies from pregnant women undergoing cesarean section.
-
Krebs-Henseleit Solution (see composition below)
-
Oxytocin
-
This compound
-
Atosiban (as a reference compound)
-
Carbogen gas (95% O2, 5% CO2)
-
Distilled water
-
Ethanol (for stock solution preparation, if necessary)
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.1 |
Prepare fresh daily and maintain at pH 7.4 by bubbling with Carbogen gas.
Equipment
-
Organ bath system with force-displacement transducers
-
Thermostatically controlled water circulator
-
Data acquisition system and software
-
Dissection microscope
-
Surgical instruments (scissors, forceps)
-
Micropipettes
Protocol
1. Tissue Collection and Preparation: a. Obtain myometrial biopsies from the upper edge of the lower uterine segment during elective cesarean sections from consenting patients.[2][4] b. Immediately place the tissue in chilled Krebs-Henseleit solution and transport it to the laboratory. c. Under a dissection microscope, carefully dissect the myometrium to remove any attached decidua and serosa. d. Cut longitudinal myometrial strips approximately 2 mm in width and 10 mm in length.[5]
2. Mounting of Myometrial Strips: a. Mount the myometrial strips vertically in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with Carbogen gas.[6] b. Attach one end of the strip to a fixed hook and the other end to an isometric force transducer. c. Apply an initial tension of 2 grams to each strip and allow for an equilibration period of at least 60-90 minutes. During this time, replace the bath solution every 15-20 minutes.
3. Induction of Contractions and Stabilization: a. After equilibration, induce stable, rhythmic contractions by adding a submaximal concentration of oxytocin (e.g., 1-5 nM) to the organ bath. b. Allow the contractions to stabilize for at least 30-45 minutes before adding any antagonist.
4. Generation of Oxytocin Concentration-Response Curves: a. Control Curve: In the absence of any antagonist, cumulatively add increasing concentrations of oxytocin to the organ bath (e.g., from 10^-10 to 10^-6 M). Record the contractile response at each concentration until a maximal response is achieved. b. Antagonist Incubation: In separate organ baths, incubate the myometrial strips with a fixed concentration of this compound (e.g., 2.5 nM, 25 nM, or 250 nM) for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.[2][4] c. Curves in the Presence of Antagonist: After incubation with this compound, generate a cumulative oxytocin concentration-response curve as described in step 4a. d. Repeat steps 4b and 4c for each concentration of this compound to be tested. It is also recommended to run parallel experiments with a reference antagonist like Atosiban (e.g., 25 nM, 250 nM, 750 nM).[2][4]
5. Data Analysis: a. Measure the amplitude and frequency of contractions. The contractile response is often quantified as the integral of force over time (Area Under the Curve, AUC). b. For each oxytocin concentration-response curve, plot the response against the logarithm of the oxytocin concentration. c. Determine the EC50 value (the concentration of oxytocin that produces 50% of the maximal response) for the control curve and for each curve in the presence of this compound. d. Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist). e. pA2 Value Calculation: The pA2 value can be determined using a Schild plot. Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis. The x-intercept of the linear regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Visualizations
Signaling Pathway of Oxytocin-Induced Myometrial Contraction and this compound Inhibition```dot
Caption: Workflow for this compound testing in myometrial strips.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding pA2 and pD2' Values: Calculation and Significance in Pharmacology | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
Application Note & Protocol: Cell-Based Reporter Gene Assays for Barusiban Activity
Introduction
Barusiban is a potent and selective non-peptide antagonist of the arginine vasopressin and oxytocin receptor, with a particular affinity for the oxytocin receptor (OTR). The oxytocin receptor is a member of the G protein-coupled receptor (GPCR) superfamily. The binding of its endogenous ligand, oxytocin, primarily activates the Gαq/11 subunit. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
This signaling pathway can be effectively monitored using cell-based reporter gene assays. These assays are powerful tools for screening and characterizing compounds that modulate the activity of the oxytocin receptor. By quantifying the activity of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element sensitive to the OTR signaling pathway, the potency and efficacy of antagonists like this compound can be accurately determined. This application note provides detailed protocols for a luciferase-based reporter gene assay to measure this compound's inhibitory activity on the oxytocin receptor.
Signaling Pathway and Assay Principle
The assay principle is based on the Gαq/11 signaling pathway of the oxytocin receptor. Activation of this pathway ultimately leads to the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT). A reporter construct is used where the luciferase gene is under the control of a promoter containing NFAT response elements. When the OTR is activated by oxytocin, the resulting increase in intracellular calcium activates calcineurin, which dephosphorylates NFAT, allowing it to translocate to the nucleus and drive the expression of the luciferase reporter gene. This compound, as an antagonist, will block this oxytocin-induced signaling, leading to a dose-dependent decrease in luciferase expression.
Caption: Oxytocin receptor signaling pathway and this compound's mechanism of action.
Experimental Protocols
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cell Line: HEK293T cells (or other suitable host cells like CHO-K1).
-
Plasmids:
-
Expression plasmid for human oxytocin receptor (pCMV-hOTR).
-
Reporter plasmid containing multiple NFAT response elements driving luciferase expression (pNFAT-Luc).
-
Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase).
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Opti-MEM I Reduced Serum Medium.
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Oxytocin (agonist).
-
This compound (antagonist).
-
Phosphate-Buffered Saline (PBS).
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Luminometer for 96-well plates.
-
Standard cell culture equipment.
-
Experimental Workflow
Caption: Workflow for the this compound antagonist reporter gene assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom cell culture plate.
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Transfection
-
Prepare the transfection mix in Opti-MEM. For each well, combine:
-
50 ng pCMV-hOTR plasmid.
-
100 ng pNFAT-Luc plasmid.
-
5 ng pRL-TK control plasmid.
-
-
Add the transfection reagent according to the manufacturer's protocol.
-
Incubate the mix at room temperature for 20 minutes.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C with 5% CO2.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range would be from 1 pM to 10 µM.
-
Prepare a stock solution of Oxytocin in serum-free DMEM. The final concentration should be the EC80 value, which needs to be determined in a preliminary agonist dose-response experiment (typically around 1-10 nM).
-
Aspirate the media from the cells and replace it with the this compound dilutions. Include a "vehicle control" (no this compound) and a "no stimulation" control.
-
Incubate for 30 minutes at 37°C (pre-incubation).
-
Add the Oxytocin solution to all wells except the "no stimulation" control.
-
Incubate for 6-8 hours at 37°C with 5% CO2.
Day 4: Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the media and wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Follow the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System. Typically, this involves adding the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity, followed by the addition of Stop & Glo® Reagent to quench the firefly signal and measure Renilla luciferase activity.
-
Read the luminescence on a plate-reading luminometer.
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number.
-
Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Data Transformation: Convert the normalized responses into a percentage of the maximum oxytocin-stimulated response (vehicle control).
-
% Inhibition = 100 * (1 - [(Response_Sample - Response_NoStim) / (Response_MaxStim - Response_NoStim)])
-
-
IC50 Calculation: Plot the % Inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal oxytocin response.
Expected Results and Data Presentation
The results should demonstrate a dose-dependent inhibition of oxytocin-induced luciferase activity by this compound. The calculated IC50 value should be consistent with previously reported values.
Table 1: Representative Quantitative Data for this compound Activity
| Parameter | Reported Value | Cell System | Assay Type | Reference |
| IC50 | 1.4 nM | CHO cells expressing human OTR | Calcium mobilization | |
| IC50 | 7.3 ± 1.1 nM | HEK293 cells expressing human OTR | Calcium mobilization | |
| pA2 | 8.86 ± 0.05 | Human myometrial cells | Inositol phosphate accumulation | |
| Ki | 0.65 nM | Recombinant human OTR | Radioligand binding |
Note: IC50 values can vary depending on the cell line, assay conditions, and specific endpoint measured. The pA2 value is another measure of antagonist potency.
Troubleshooting
-
Low Signal-to-Basal Ratio:
-
Optimize the amount of transfected plasmid DNA.
-
Verify the EC80 concentration of oxytocin.
-
Ensure the health and viability of the cells.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Be cautious with pipetting to avoid bubbles and inconsistencies.
-
Optimize the transfection protocol for consistency.
-
-
Inconsistent IC50 Values:
-
Verify the purity and concentration of this compound and Oxytocin stocks.
-
Ensure consistent incubation times.
-
Maintain a stable environment (temperature, CO2) during incubations.
-
Conclusion
The NFAT-luciferase reporter gene assay is a robust and sensitive method for quantifying the antagonist activity of compounds like this compound at the oxytocin receptor. This protocol provides a detailed framework for researchers to implement this assay, enabling the characterization of OTR antagonists in drug discovery and development programs.
Application Notes and Protocols for Barusiban Receptor Binding Assay in HEK-293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barusiban is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR), a Class A G-protein coupled receptor (GPCR).[1][2][3] The oxytocin receptor plays a crucial role in various physiological processes, including uterine contractions during labor, lactation, and social behaviors.[4] Consequently, antagonists like this compound have been investigated for therapeutic applications such as the prevention of preterm labor.[3][5]
These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with the human oxytocin receptor expressed in Human Embryonic Kidney (HEK-293) cells. HEK-293 cells are a widely used expression system for recombinant GPCRs due to their high transfection efficiency and low endogenous receptor expression.
Principle of the Assay
This protocol describes a competitive binding assay using membranes prepared from HEK-293 cells expressing the recombinant human oxytocin receptor. The assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled ligand, [³H]-Oxytocin, for binding to the receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound for the receptor. By performing the assay with a range of concentrations of the unlabeled compound, a competition curve can be generated, from which the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) can be determined.
Data Presentation
The following table summarizes the binding affinity of this compound for the human oxytocin receptor.
| Compound | Radioligand | Cell Line | Parameter | Value (nM) | Reference |
| This compound | [³H]-Oxytocin | HEK-293 (inferred) | Ki | 0.64 | [1] |
| This compound | Not Specified | COS-7 | Ki | 0.8 |
Note: The Ki value is a measure of the affinity of the antagonist for the receptor, calculated from the IC50 value and the concentration and affinity of the radioligand.
Experimental Protocols
Preparation of Membranes from HEK-293 Cells Expressing Oxytocin Receptor
This protocol describes the preparation of crude membrane fractions from HEK-293 cells transiently or stably expressing the human oxytocin receptor.
Materials:
-
HEK-293 cells expressing the human oxytocin receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scraper
-
Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors added fresh)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Bradford assay reagent for protein quantification
Procedure:
-
Culture HEK-293 cells expressing the oxytocin receptor to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
[³H]-Oxytocin Competitive Binding Assay
This protocol details the competitive binding assay to determine the affinity of this compound for the oxytocin receptor.
Materials:
-
Membrane preparation from HEK-293 cells expressing the oxytocin receptor
-
[³H]-Oxytocin (specific activity ~30-60 Ci/mmol)
-
This compound
-
Unlabeled Oxytocin
-
Assay Buffer (50 mM HEPES, 10 mM MgCl₂, 0.1% BSA, pH 7.4)[6]
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a dilution series of this compound in Assay Buffer.
-
In a 96-well microplate, add the following components in triplicate:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of [³H]-Oxytocin (at a final concentration of ~4 nM), and 50 µL of membrane preparation (containing 10-20 µg of protein).[7]
-
Non-specific Binding: 25 µL of unlabeled Oxytocin (at a final concentration of 1 µM), 25 µL of [³H]-Oxytocin, and 50 µL of membrane preparation.
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL of [³H]-Oxytocin, and 50 µL of membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-Oxytocin against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Oxytocin Receptor Signaling Pathways
The oxytocin receptor is known to couple to both Gαq/11 and Gαi proteins, leading to the activation of distinct downstream signaling cascades.[4][8][9]
Caption: Oxytocin Receptor Signaling Pathways.
Experimental Workflow for this compound Receptor Binding Assay
The following diagram illustrates the key steps in the competitive binding assay.
Caption: Experimental Workflow.
References
- 1. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an effective long-term treatment of oxytocin-induced preterm labor in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Barusiban Administration in Rabbit Placental Transfer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barusiban is a potent and selective non-peptide oxytocin receptor (OTR) antagonist that was developed for the potential treatment of preterm labor.[1][2] As with any drug intended for use during pregnancy, a thorough understanding of its placental transfer and potential fetal exposure is critical.[3][4][5] This document provides detailed application notes and protocols for conducting placental transfer studies of this compound in a rabbit model. The rabbit is a commonly used and regulatory-accepted model for reproductive toxicology studies.[3] These protocols are designed to guide researchers in assessing the pharmacokinetics and distribution of this compound between the maternal and fetal compartments.
Mechanism of Action: Oxytocin Receptor Antagonism
This compound exerts its effects by competitively blocking the oxytocin receptor, a G-protein-coupled receptor.[6][7][8] Oxytocin binding to its receptor (OXTR) primarily activates the Gαq/Gαi signaling cascade, leading to a series of intracellular events that result in uterine contractions.[6][9] By antagonizing this receptor, this compound inhibits or reduces the frequency and intensity of these contractions.[1][8]
Signaling Pathways
The following diagram illustrates the simplified signaling pathway of the oxytocin receptor, which this compound antagonizes.
Caption: Simplified Oxytocin Receptor Signaling Pathway and this compound's Point of Antagonism.
Data Presentation: Quantitative Summary of this compound Placental Transfer in Rabbits
The following tables summarize the quantitative data from a key study on this compound's placental transfer in rabbits.[3]
Table 1: Maternal and Fetal this compound Concentrations in Rabbits
| Time Point | Maternal Blood (nM) | Maternal Plasma (nM) | Fetal Blood (nM) | Fetal Plasma (nM) |
| 1 hour post-dose | 18,767 ± 3,933 | 28,000 ± 4,243 | 917 ± 500 | 1,417 ± 1,155 |
| 3 hours post-dose | 1,143 ± 769 | 2,224 ± 743 | 600 ± 381 | 1,383 ± 169 |
Data presented as mean ± standard deviation.
Table 2: Fetal Tissue Distribution of this compound in Rabbits (1 hour post-final maternal dose)
| Fetal Tissue | This compound Concentration (nM) |
| Brain | |
| Heart | 1,000 |
| Kidneys | 1,333 |
| Liver | 1,000 |
| Lungs | 1,000 |
| Spleen |
Experimental Protocols
This section provides a detailed methodology for conducting a placental transfer study of this compound in rabbits, synthesized from published research.[3]
Experimental Workflow
Caption: General Experimental Workflow for a Rabbit Placental Transfer Study.
Materials
-
Pregnant New Zealand White rabbits (or other suitable strain) at gestation day 28.
-
This compound (in a suitable vehicle, e.g., 0.04 M acetate buffer, pH 4.3).[3]
-
Anesthetic agents (e.g., ketamine, xylazine).
-
Surgical instruments for laparotomy and sample collection.
-
Anticoagulant (e.g., EDTA or heparin).
-
Centrifuge.
-
Cryovials for sample storage.
-
Radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) equipment for sample analysis.[3]
Protocol for this compound Administration and Sample Collection
-
Animal Preparation and Anesthesia:
-
Acclimate pregnant rabbits to the laboratory conditions.
-
On gestation day 28, anesthetize the doe using an appropriate protocol (e.g., intramuscular injection of ketamine and xylazine).
-
Place the anesthetized doe on a surgical table in a supine position.
-
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the uterine horns.
-
Carefully handle the uterus to maintain blood flow to the fetuses.
-
-
This compound Administration:
-
Administer this compound to the maternal circulation, typically via a catheterized marginal ear vein.
-
The dosing regimen should be based on prior pharmacokinetic studies. A continuous intravenous infusion is often used to achieve steady-state concentrations.
-
-
Maternal Blood Sampling:
-
Collect maternal blood samples from a contralateral ear artery or vein at predetermined time points (e.g., pre-dose, and at various intervals post-administration).
-
Collect blood into tubes containing an appropriate anticoagulant.
-
-
Fetal Sample Collection:
-
At the end of the infusion period (e.g., 1 or 3 hours post-dose), deliver the fetuses one by one via hysterotomy.[3]
-
Immediately clamp the umbilical cord.
-
Collect fetal blood from the umbilical vessels.
-
Following blood collection, euthanize the fetuses and dissect fetal tissues of interest (e.g., brain, liver, kidney, heart, lungs, spleen).[3]
-
Rinse tissues to remove excess blood and blot dry.
-
-
Sample Processing and Storage:
-
Process maternal and fetal blood samples to obtain plasma by centrifugation.
-
Store all plasma and tissue samples at -80°C until analysis.
-
Sample Analysis
-
Quantify this compound concentrations in maternal and fetal plasma and tissue homogenates using a validated analytical method such as radioimmunoassay (RIA) or LC-MS/MS.[3]
Data Analysis
-
Calculate the fetal-to-maternal plasma concentration ratio to determine the extent of placental transfer.
-
Express tissue concentrations as nanomoles per gram of tissue.
-
Perform statistical analysis to compare concentrations at different time points and in different tissues.
Discussion and Interpretation
The data from rabbit studies indicate that there is a limited transfer of this compound across the placenta, with approximately 5% of the maternal blood concentration reaching the fetal blood.[3][4][5] Furthermore, there was no significant accumulation of this compound in the fetal tissues investigated.[3][4][5] The similarity in the degree of transfer between the cynomolgus monkey and an ex vivo human cotyledon model, while being lower in the rabbit, may reflect species-specific differences in placental structure.[4][5] These findings are crucial for assessing the potential risk of fetal exposure during maternal treatment with this compound. The protocols outlined here provide a framework for conducting robust and reproducible placental transfer studies to evaluate other novel drug candidates for use in pregnancy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† [ouci.dntb.gov.ua]
- 6. journals.physiology.org [journals.physiology.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Uterine Contractions with Barusiban in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barusiban is a selective and potent oxytocin antagonist that has been investigated for its tocolytic properties in the management of preterm labor. Oxytocin plays a crucial role in initiating and sustaining uterine contractions during labor by binding to its G-protein coupled receptor (OTR) in the myometrium. The activation of the OTR triggers a signaling cascade that leads to an increase in intracellular calcium levels and subsequent myometrial contraction. This compound competitively blocks this receptor, thereby inhibiting the effects of oxytocin and reducing uterine activity.
These application notes provide a detailed overview of the use of this compound in animal models to measure and inhibit uterine contractions, with a focus on the cynomolgus monkey, a relevant preclinical model for human pregnancy. The provided protocols and data are intended to guide researchers in designing and executing similar preclinical studies.
Mechanism of Action: Oxytocin-Induced Uterine Contraction and this compound Inhibition
Oxytocin binding to its receptor on myometrial cells initiates a cascade of intracellular events culminating in smooth muscle contraction. This process is primarily mediated through the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway. This compound exerts its inhibitory effect by competitively antagonizing the oxytocin receptor, thus preventing the initiation of this signaling cascade.
Caption: Oxytocin signaling cascade leading to uterine contraction and the inhibitory action of this compound.
Experimental Protocols
In Vivo Measurement of Uterine Contractions in Pregnant Cynomolgus Monkeys
This protocol describes a telemetric-based model for the continuous monitoring of uterine activity in conscious, unrestrained pregnant cynomolgus monkeys.
1. Surgical Instrumentation:
-
Animal Model: Pregnant cynomolgus monkeys (Macaca fascicularis) at approximately 120 ± 3 days of gestation.
-
Anesthesia: Appropriate anesthesia and analgesia should be administered as per institutional guidelines.
-
Telemetry System Implantation:
-
A pressure sensor is surgically implanted into the amniotic cavity to measure intrauterine pressure (IUP).
-
Biopotential sensors are attached to the uterine surface to record electromyography (EMG) activity.
-
A telemetry transmitter is placed in a subcutaneous pocket in the flank.
-
-
Post-operative Care: Allow for a sufficient recovery period before initiating experiments.
2. Induction of Uterine Contractions:
-
Administer a continuous intravenous (IV) infusion of oxytocin at a low dose (e.g., 5–90 mU/kg/h) to induce stable, submaximal uterine contractions of 15–40 mmHg.
-
The optimal oxytocin dose should be individually titrated for each animal to achieve a consistent contraction pattern.
3. Administration of this compound:
-
This compound can be administered as an intravenous bolus or a continuous infusion.
-
Bolus Injection: Doses ranging from 10 to 50 µg/kg have been shown to be effective.
-
Infusion: Infusion rates of 2.5 to 150 µg/kg/h have been utilized in preclinical studies.
4. Data Acquisition and Analysis:
-
Continuously record IUP and EMG data using the telemetry system.
-
Analyze the data to determine the frequency, amplitude, and duration of uterine contractions.
-
The efficacy of this compound is assessed by the percentage of inhibition of IUP.
Caption: Workflow for in vivo assessment of this compound's effect on uterine contractions.
In Vitro Measurement of Uterine Contractions in Isolated Myometrial Strips
This protocol is adapted from studies on isolated human and rat myometrial tissue and can be applied to other animal models.
1. Tissue Preparation:
-
Obtain myometrial tissue from pregnant animals (e.g., rats treated with diethylstilbestrol to synchronize hormonal conditions).
-
Dissect the uterus and prepare longitudinal myometrial strips of a standardized size.
-
Mount the strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
2. Recording of Contractions:
-
Connect the myometrial strips to an isometric force transducer to record contractile activity.
-
Allow the strips to equilibrate and establish a regular pattern of spontaneous contractions.
3. Oxytocin-Induced Contractions:
-
Generate a cumulative concentration-response curve for oxytocin to determine the EC50 (the concentration that produces 50% of the maximal response).
4. Evaluation of this compound:
-
Incubate the myometrial strips with different concentrations of this compound (e.g., 2.5, 25, and 250 nM) for a defined period.
-
Generate a new oxytocin concentration-response curve in the presence of this compound.
-
Calculate the pA2 value to quantify the antagonistic potency of this compound. A higher pA2 value indicates greater potency.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on uterine contractions.
Table 1: In Vivo Efficacy of this compound and Atosiban in Cynomolgus Monkeys
| Parameter | This compound | Atosiban |
| Potency | 3-4 times more potent than Atosiban | - |
| Efficacy (% Inhibition of IUP) | 96-98% | 96-98% |
| Onset of Action | 0.5 - 1.5 hours | 0.5 - 1.5 hours |
| Duration of Action (High-Dose Infusion) | >13 - 15 hours | 1 - 3 hours |
| Duration of Action (High-Dose Bolus) | 8 hours | 1.5 hours |
| Reversibility | Reversible with high-dose oxytocin infusion | - |
Table 2: In Vitro Potency of this compound and Atosiban on Human Myometrium
| Myometrial Tissue | This compound (pA2 value) | Atosiban (pA2 value) |
| Preterm | 9.76 | 7.86 |
| Term | 9.89 | 7.81 |
Conclusion
The presented application notes and protocols provide a comprehensive guide for the preclinical evaluation of this compound as a tocolytic agent in animal models. The data clearly demonstrates that this compound is a highly potent and long-acting oxytocin antagonist, showing significant efficacy in inhibiting oxytocin-induced uterine contractions in both in vivo and in vitro settings. These findings support its further investigation as a potential therapeutic option for the management of preterm labor.
Application Notes and Protocols: Barusiban as a Negative Control in Oxytocin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barusiban, also known as FE 200440, is a potent and highly selective antagonist of the oxytocin receptor (OTR).[1][2][3][4] As a synthetic cyclic heptapeptide analogue of oxytocin, this compound serves as an invaluable tool in oxytocin research, particularly as a negative control to elucidate the specific effects of oxytocin-mediated signaling.[5] Its high affinity for the human OTR, with an approximately 300-fold greater selectivity over the vasopressin V1a receptor, distinguishes it from less selective antagonists like Atosiban.[5][6][7] This selectivity is crucial for discerning the precise physiological roles of oxytocin without the confounding effects of cross-reactivity with the vasopressin system. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo experimental settings to ensure robust and reproducible results.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in comparison to the dual oxytocin/vasopressin antagonist, Atosiban. This data is essential for designing experiments and interpreting results.
| Parameter | This compound | Atosiban | Species/System | Reference |
| Binding Affinity (Ki) | 0.8 nM | 7.86 - 7.81 (pA2) | Human Myometrium | [2][8][9] |
| IC50 | 12.7 ng/mL | 47.4 ng/mL | Cynomolgus Monkey (in vivo) | [6] |
| Receptor Selectivity | ~300-fold for OTR over V1aR | Binds to both OTR and V1aR | Human cloned receptors | [5][6] |
| Duration of Action | >13-15 hours | 1-3 hours | Cynomolgus Monkey (in vivo) | [6][10] |
Signaling Pathways and Experimental Workflow
To effectively utilize this compound as a negative control, it is critical to understand the signaling pathway it inhibits and the general workflow of experiments.
Oxytocin Signaling Pathway and this compound Inhibition
Oxytocin binding to its G-protein coupled receptor (OTR) primarily activates the Gq/11 protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to physiological responses like smooth muscle contraction. This compound, as a competitive antagonist, blocks oxytocin from binding to the OTR, thereby inhibiting this entire downstream signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. academic.oup.com [academic.oup.com]
- 5. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of this compound and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. This compound, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lyophilized Barusiban stability and storage conditions
This technical support center provides guidance on the stability and storage of lyophilized Barusiban for research purposes. Please note that the following information is based on publicly available data and general best practices for peptide-based pharmaceuticals. For critical applications, it is recommended to perform in-house stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound?
A1: Lyophilized this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light. Following these conditions, the product is reported to be stable for at least 24 months.
Q2: How should I handle the lyophilized powder upon receiving it?
A2: Upon receipt, immediately store the vial at -20°C. Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent moisture condensation, which can affect the stability of the lyophilized powder.
Q3: What is the recommended procedure for reconstituting lyophilized this compound?
A3: For research use, this compound has been reconstituted in isotonic 0.04 M acetate buffer (pH 4.3) or diluted in 0.9% saline. The choice of solvent will depend on your specific experimental requirements. It is crucial to use sterile, high-purity solvents for reconstitution. Gently swirl or pipette to dissolve the powder; avoid vigorous shaking which can cause peptide aggregation.
Q4: How stable is this compound after reconstitution?
A4: There is limited publicly available data on the stability of reconstituted this compound solutions. As a general guideline for peptide solutions, it is recommended to use the solution immediately after preparation. If short-term storage is necessary, store aliquots at -20°C to minimize freeze-thaw cycles. Long-term storage of reconstituted solutions is not recommended without conducting a specific stability study. One study indicated that perfusate samples containing this compound were stored at -20°C, though the duration of stable storage was not specified.[1]
Q5: What are the potential degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not well-documented in public literature. However, as a peptide, it may be susceptible to common degradation mechanisms such as oxidation, deamidation, and hydrolysis, particularly when in solution. Exposure to light, elevated temperatures, and non-optimal pH can accelerate these processes.
Q6: Are there any known incompatibilities with other reagents?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder | Inappropriate solvent selection or low temperature. | Ensure you are using a recommended solvent (e.g., acetate buffer, saline). Allow the solvent to reach room temperature before reconstitution. Gentle warming (to no more than 30°C) and sonication in a water bath for short periods may aid dissolution, but should be used with caution to avoid degradation. |
| Visible particulates in the reconstituted solution | Incomplete dissolution, contamination, or aggregation. | Inspect the vial for any signs of contamination before reconstitution. Ensure the powder is fully dissolved. If particulates persist, the solution should not be used. This could indicate degradation or contamination. |
| Loss of biological activity in experiments | Improper storage of lyophilized powder or reconstituted solution, multiple freeze-thaw cycles of the solution, or degradation. | Always store the lyophilized powder at -20°C, protected from light and moisture. Prepare fresh solutions for each experiment whenever possible. If storing aliquots of the reconstituted solution, use them promptly and avoid repeated freeze-thaw cycles. Consider performing a concentration and activity check of your stock solution. |
| Variability in experimental results | Inconsistent reconstitution or handling procedures. | Standardize your reconstitution protocol. Use the same solvent, concentration, and handling procedure for all experiments. Ensure accurate and consistent pipetting. |
Stability and Storage Conditions Summary
Lyophilized this compound
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Shelf Life | ≥ 24 months |
| Light Protection | Required |
| Moisture Protection | Required (Store in a tightly sealed container) |
Reconstituted this compound (General Guidance)
| Parameter | Recommendation |
| Storage Temperature | Use immediately. If necessary, store aliquots at -20°C for short-term storage. |
| Freeze-Thaw Cycles | Avoid |
| Long-term Storage | Not recommended without a specific stability study. |
Experimental Protocols
The following are generalized protocols for stability testing. Specific parameters should be optimized for this compound based on in-house experimental needs.
Protocol 1: Stability-Indicating HPLC Method Development
A High-Performance Liquid Chromatography (HPLC) method is essential for separating this compound from its potential degradation products.
-
Column Selection: A C18 reverse-phase column is a common starting point for peptide analysis.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%, is typically used.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm or 280 nm).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways.
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Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under ideal conditions.
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Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 60°C for 24 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method.
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Peak Purity: Assess the purity of the main peak to ensure that no degradation products are co-eluting.
Visualizations
References
Technical Support Center: Barusiban Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Barusiban in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a synthetic cyclic hexapeptide that acts as a potent and selective antagonist of the oxytocin receptor.[1][2][3] Its structure includes a D-tryptophan residue and an asparagine residue, which are important considerations for its stability. The cyclic nature of the peptide enhances its resistance to enzymatic degradation compared to linear peptides.[4][5]
Q2: What are the primary pathways through which this compound might degrade in an experimental solution?
Based on its amino acid composition, the most likely degradation pathways for this compound are:
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Oxidation: The D-tryptophan residue contains an indole ring that is susceptible to oxidation.[6][7][8][9][10] This can be initiated by exposure to atmospheric oxygen, metal ions, or light.
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Deamidation: The asparagine residue can undergo deamidation to form aspartic acid or isoaspartic acid, particularly under non-neutral pH conditions.[11][12][13][14][15] This introduces a negative charge and can alter the peptide's conformation and activity.
-
Hydrolysis: Like all peptides, this compound's peptide bonds can be hydrolyzed. This process is accelerated at extreme pH values and elevated temperatures.[][17][18][19][20]
-
Aggregation: At high concentrations, peptide molecules may aggregate, leading to precipitation and loss of active compound.
Q3: What are the ideal storage conditions for this compound to ensure its stability?
To maximize the shelf-life of this compound, adhere to the following storage guidelines:
| Formulation | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term | Store in a desiccator to minimize moisture exposure. Protect from light. |
| Stock Solution | -20°C (aliquoted) | Short to medium-term | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Use a slightly acidic buffer (pH 4-5) for reconstitution. |
| Working Solution | 2-8°C | Short-term (up to 24 hours) | Prepare fresh daily from a frozen stock solution. Protect from light. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in the assay. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions of both lyophilized powder and solutions. 2. Prepare fresh solutions from a new vial of lyophilized powder. 3. Perform a stability analysis of your experimental solutions using RP-HPLC. |
| Precipitate observed in the solution. | Aggregation of this compound, possibly due to high concentration or inappropriate buffer. | 1. Ensure the concentration is within the recommended solubility limits. 2. Consider using a different buffer system or adding solubilizing agents (consult literature for compatibility). 3. Briefly sonicate the solution to aid dissolution. |
| Inconsistent results between experiments. | Variability in solution preparation or degradation during the experiment. | 1. Standardize the solution preparation protocol. 2. Minimize the time working solutions are kept at room temperature. 3. Protect solutions from light throughout the experiment. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | 1. Characterize the unexpected peaks using mass spectrometry (LC-MS) to identify potential degradation products like oxidized Tryptophan or deamidated Asparagine. 2. Review experimental conditions (pH, temperature, light exposure) to identify the cause of degradation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1 mM)
-
Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Reconstitution: Reconstitute the lyophilized powder in a sterile, slightly acidic buffer (e.g., 10 mM sodium acetate, pH 4.5) to the desired concentration. For example, to prepare a 1 mM stock solution of this compound (Molar Mass ≈ 995.2 g/mol ), dissolve 1 mg in 1.005 mL of buffer.
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C until use.
Protocol 2: Stability Assessment of this compound Solution by RP-HPLC
-
Sample Preparation: Prepare this compound solutions at the desired concentration and in the experimental buffer. Prepare an initial (T=0) sample and incubate the remaining solutions under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution for analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm (for tryptophan absorbance).
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visual Guides
Caption: Potential degradation pathways for this compound.
Caption: Workflow for this compound stability assessment.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12859A [pubs.rsc.org]
- 10. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of acidic N + 1 residues on asparagine deamidation rates in solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 17. longdom.org [longdom.org]
- 18. Khan Academy [khanacademy.org]
- 19. longdom.org [longdom.org]
- 20. waters.com [waters.com]
Barusiban in Preterm Labor: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical trial data and potential reasons for the failure of Barusiban in treating preterm labor. The information is presented in a question-and-answer format to directly address experimental and clinical trial design challenges.
Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the Phase II clinical trial of this compound in threatened preterm labor?
A1: The primary endpoint of the key Phase II trial was the percentage of women who did not deliver within 48 hours of receiving a single intravenous bolus of this compound or placebo. The trial failed to demonstrate a statistically significant difference between this compound and placebo for this outcome.[1]
Q2: What were the specific results for the primary endpoint across the different dosage groups?
A2: None of the this compound doses showed a significant reduction in uterine contractions compared to placebo. The percentage of women who remained undelivered at 48 hours was high across all groups, including placebo, making it difficult to demonstrate a drug-specific effect. The results are summarized in the table below.[1]
Q3: What is a potential key reason for the failure of the this compound Phase II trial to show efficacy?
A3: A significant factor contributing to the trial's outcome was the unexpectedly high response rate in the placebo group. In the study, 72% of women who received the placebo did not deliver within 48 hours.[1] This high placebo effect reduced the statistical power of the study to detect a true difference between this compound and placebo.
Q4: What was the patient population for this Phase II clinical trial?
A4: The study enrolled 163 pregnant women at a gestational age of 34 to 35 weeks and 6 days who were experiencing threatened preterm labor.[1] Specific inclusion criteria included regular uterine contractions and cervical changes.
Troubleshooting Guide for Preterm Labor Clinical Trials
Issue: High Placebo Response Rate Obscuring Treatment Effect
-
Problem: A high rate of spontaneous resolution of symptoms in the placebo group can make it statistically challenging to demonstrate the efficacy of an investigational drug. In the this compound trial, a large percentage of women in the placebo arm did not deliver within the 48-hour observation window.[1]
-
Troubleshooting Strategies:
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Refine Patient Selection Criteria: Consider enrolling patients at an earlier gestational age or with more severe symptoms who are less likely to experience spontaneous resolution.
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Utilize Objective Biomarkers: Incorporate biomarkers predictive of preterm birth to enrich the study population with subjects at higher risk.
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Adaptive Trial Designs: Employ an adaptive trial design that allows for sample size re-estimation or modification of enrollment criteria based on interim analyses.
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Issue: Defining a Clinically Meaningful Primary Endpoint
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Problem: While delaying delivery for 48 hours provides a window for administering corticosteroids to improve neonatal outcomes, it may not be a sufficiently robust endpoint to demonstrate the full potential of a tocolytic agent.
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Troubleshooting Strategies:
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Composite Endpoints: Consider composite endpoints that include prolongation of pregnancy beyond 48 hours, reduction in neonatal morbidity and mortality, and maternal safety.
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Longer-Term Follow-up: Include longer-term follow-up of both mother and infant to assess the impact of the intervention on neonatal health and development.
-
Data Presentation
Table 1: Efficacy of this compound in Preventing Preterm Delivery within 48 Hours
| Treatment Group | Number of Participants (n) | Women Remaining Undelivered at 48 hours (%) |
| Placebo | 32 | 72% |
| This compound (0.3 mg) | 31 | 65% |
| This compound (1 mg) | 32 | 88% |
| This compound (3 mg) | 34 | 71% |
| This compound (10 mg) | 34 | 74% |
Data from the randomized, double-blind, placebo-controlled, multicenter study by Thornton et al., 2009.[1]
Experimental Protocols
Protocol: Phase II Clinical Trial of this compound for Threatened Preterm Labor
1. Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
2. Patient Population: 163 pregnant women with the following characteristics:
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Gestational age: 34 weeks and 0 days to 35 weeks and 6 days.
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Threatened preterm labor, defined as:
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Six or more uterine contractions of at least 30 seconds duration within a 30-minute period.
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Cervical length of 15 mm or less.
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Cervical dilatation of more than 1 cm and less than 4 cm.
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3. Randomization and Blinding: Participants were randomly assigned to one of five treatment groups in a double-blind manner.
4. Investigational Product Administration: A single intravenous bolus of one of the following:
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Placebo
-
This compound 0.3 mg
-
This compound 1 mg
-
This compound 3 mg
-
This compound 10 mg
5. Primary Endpoint: The primary efficacy endpoint was the percentage of women in each treatment group who had not delivered within 48 hours of administration of the study drug.
6. Safety Assessments: Maternal, fetal, and neonatal safety profiles were monitored throughout the study.
Visualizations
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Logical Workflow: Investigating this compound's Clinical Trial Failure
Caption: Logical workflow analyzing the reasons for this compound's clinical trial failure.
References
Barusiban cross-reactivity with other G-protein coupled receptors
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving the oxytocin receptor antagonist, barusiban.
Frequently Asked Questions (FAQs)
Q1: What is the known cross-reactivity profile of this compound?
This compound is a highly selective antagonist for the oxytocin receptor (OTR). Its cross-reactivity has been primarily characterized against the closely related vasopressin V1A receptor (V1AR). Published data indicates that this compound exhibits a significantly higher affinity for the human OTR compared to the human V1AR.[1][2]
Q2: Has this compound been screened against a broader panel of G-protein coupled receptors (GPCRs)?
While comprehensive screening data from a broad GPCR panel for this compound is not publicly available, it is standard practice during drug development to assess the selectivity of a compound against a wide range of targets to identify potential off-target effects. These studies are often conducted using commercially available safety pharmacology panels from contract research organizations (CROs) like Eurofins. Such panels include a diverse set of GPCRs, ion channels, transporters, and enzymes to provide a comprehensive safety profile.
Q3: My in-house assay shows this compound interacting with another GPCR. What could be the reason?
If you observe unexpected cross-reactivity of this compound in your experiments, consider the following factors:
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Assay Conditions: Differences in experimental conditions such as buffer composition, temperature, and the cell line used can influence binding affinities.
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Receptor Subtype: Ensure you are using the correct receptor subtype in your assay.
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Reagent Quality: Verify the purity and concentration of your this compound stock and other reagents.
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Non-specific Binding: High concentrations of this compound might lead to non-specific binding. It is crucial to include appropriate controls to account for this.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in competitive binding assays.
-
Possible Cause 1: Radioligand concentration is too high.
-
Solution: Use a radioligand concentration at or below its Kd for the receptor. This ensures that the assay is sensitive to competition from the unlabeled ligand (this compound).
-
-
Possible Cause 2: Incomplete dissociation of the radioligand.
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Solution: Ensure that the incubation time is sufficient to reach equilibrium. You may need to optimize the incubation time for your specific assay conditions.
-
-
Possible Cause 3: Issues with cell membrane preparation.
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Solution: Verify the quality and concentration of your membrane preparation. Inconsistent protein concentration can lead to variability in results.
-
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound for the human oxytocin receptor (OTR) and the human vasopressin V1A receptor (V1AR).
| Ligand | Receptor | Cell Line | Binding Affinity (Ki) | Reference |
| This compound | Human OTR | CHO | 0.64 nM | [1] |
| This compound | Human V1AR | HEK-293 | 11 nM | [1] |
As indicated, this compound has an approximately 17-fold higher affinity for the oxytocin receptor over the vasopressin V1A receptor based on these reported values. Another source states the affinity for the human cloned OTR is approximately 300-fold that for the vasopressin V1a receptor.[2]
Experimental Protocols
Competitive Radioligand Binding Assay for this compound Affinity Determination
This protocol describes a general method for determining the binding affinity (Ki) of this compound for the human oxytocin receptor.
Materials:
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HEK-293 cells stably expressing the human oxytocin receptor.
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Cell culture reagents.
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Membrane preparation buffer (e.g., Tris-HCl, MgCl2).
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Radioligand (e.g., [3H]-Oxytocin).
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This compound.
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Scintillation fluid and vials.
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Scintillation counter.
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96-well plates.
-
Plate shaker.
Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the human OTR to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
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Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand (e.g., [3H]-Oxytocin) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
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To determine non-specific binding, add a high concentration of unlabeled oxytocin to a set of control wells.
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Add the cell membrane preparation to all wells.
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Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
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Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways of the Oxytocin Receptor
The oxytocin receptor is known to couple to multiple G-protein signaling pathways, primarily through Gq and Gi proteins.[3][4][5][6][7]
Caption: Oxytocin receptor signaling pathways.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps in performing a competitive binding assay to determine the affinity of this compound for a target receptor.
Caption: Competitive binding assay workflow.
References
- 1. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Barusiban Technical Support Center: Interpreting Preclinical and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for understanding the conflicting preclinical and clinical data surrounding Barusiban, a selective oxytocin receptor antagonist. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary discrepancy between the preclinical and clinical data for this compound?
A: The central conflict lies in this compound's potent tocolytic effects observed in preclinical animal models, particularly non-human primates, versus its lack of efficacy in a human clinical trial for threatened preterm labor.[1][2][3] Preclinical studies demonstrated that this compound effectively suppressed oxytocin-induced uterine contractions for a prolonged duration, suggesting its potential as a treatment for preterm labor.[1][2] However, a Phase II clinical trial in pregnant women with threatened preterm labor showed that this compound was no more effective than a placebo in preventing delivery within 48 hours.[3]
Q2: What are the key preclinical findings that supported the clinical development of this compound for preterm labor?
A: Preclinical studies in cynomolgus monkeys were highly promising. In these models, this compound demonstrated:
-
High Potency and Efficacy: It was shown to be three to four times more potent than Atosiban (another oxytocin antagonist) and achieved 96-98% inhibition of oxytocin-induced uterine contractions.[1]
-
Long Duration of Action: this compound exhibited a significantly longer duration of action (>13-15 hours) compared to Atosiban (1-3 hours).[1]
-
Effective Suppression of Preterm Labor-like Contractions: In a model simulating preterm labor, continuous infusion of this compound effectively suppressed uterine contractions and prevented early delivery.[2]
Q3: Why might this compound have failed in the human clinical trial despite strong preclinical evidence?
A: Several factors could contribute to this discrepancy:
-
Species-Specific Differences: The physiology of labor and the role of the oxytocin system may differ between cynomolgus monkeys and humans. Although the oxytocin receptor in cynomolgus monkeys shares a high degree of similarity with the human receptor, subtle differences in receptor function, downstream signaling, or the overall hormonal milieu of labor could be significant.[4]
-
Model Limitations: The preclinical models used oxytocin to induce uterine contractions.[1][2] While this is a standard approach to screen for oxytocin antagonists, spontaneous preterm labor in humans is a complex syndrome with multiple potential causes, not all of which may be driven by oxytocin. The clinical trial enrolled women in threatened preterm labor, where the underlying cause was not determined.
-
Clinical Trial Design: The specific patient population, dosage, and timing of administration in the clinical trial may not have been optimal. The trial included women in late gestation (34-35 weeks), a point at which other physiological mechanisms might be more dominant in driving labor.[3]
Q4: Has this compound been investigated for therapeutic areas other than preterm labor, such as cancer?
A: While there is research on the role of the oxytocin system in various cancers, and some studies have investigated other oxytocin antagonists like Atosiban in cancer cell lines, there is currently no publicly available preclinical or clinical data specifically evaluating this compound for the treatment of cancer.
Q5: What is the mechanism of action of this compound?
A: this compound is a selective antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor.[5][6] By binding to the OTR, this compound prevents the binding of endogenous oxytocin. This blocks the downstream signaling cascade that leads to myometrial (uterine smooth muscle) contractions.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and in vitro studies, as well as the primary outcome of the Phase II clinical trial.
Table 1: Preclinical and In Vitro Potency of this compound
| Parameter | Species/System | Value | Reference(s) |
| Ki (Binding Affinity) | Human Oxytocin Receptor (recombinant) | ~0.64 nM | [4] |
| pA2 (Antagonist Potency) | Human Myometrium (preterm) | 9.76 | [7][8] |
| pA2 (Antagonist Potency) | Human Myometrium (term) | 9.89 | [7][8] |
| Potency vs. Atosiban | Cynomolgus Monkey (in vivo) | 3-4 times more potent | [1] |
Table 2: Phase II Clinical Trial Results for Preterm Labor
| Treatment Group | N | Women Not Delivered within 48 hours (%) | P-value vs. Placebo | Reference(s) |
| Placebo | 43 | 72% | - | [3] |
| This compound (0.3 mg) | 31 | 65% | 0.84 | [3] |
| This compound (1.0 mg) | 28 | 88% | 0.21 | [3] |
| This compound (3.0 mg) | 31 | 71% | 1.00 | [3] |
| This compound (10.0 mg) | 30 | 79% | 0.59 | [3] |
Experimental Protocols
In Vitro Human Myometrial Strip Contraction Assay
This protocol is a summary of the methodology typically used to assess the effect of compounds on uterine contractility.
1. Tissue Acquisition and Preparation:
-
Myometrial biopsies are obtained with informed consent from women undergoing Cesarean section.[9]
-
The tissue is immediately placed in a physiological saline solution (e.g., Krebs solution) and transported to the laboratory.
-
Fine strips of myometrium are dissected from the biopsy, typically in the direction of the muscle fibers.[9]
2. Experimental Setup:
-
The myometrial strips are mounted in organ baths containing physiological saline solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[9]
-
One end of the strip is attached to a fixed point, and the other to a force transducer to record isometric contractions.[9]
-
The strips are allowed to equilibrate for a period (e.g., 2-3 hours) until they develop stable, spontaneous contractions.[9]
3. Agonist-Induced Contractions and Antagonist Testing:
-
To mimic labor-like contractions, a stable pattern of contractions is induced using an agonist, typically oxytocin at a specific concentration (e.g., 0.5 nM).[9]
-
Once stable agonist-induced contractions are achieved, the antagonist (this compound) is added to the organ bath in increasing concentrations.[7][8]
-
The effect of the antagonist on the frequency and amplitude of contractions is recorded and analyzed.
4. Data Analysis:
-
The inhibitory effect of the antagonist is quantified by calculating parameters such as the EC50 (the concentration of agonist required to produce 50% of the maximal response) in the presence of the antagonist, or by determining the pA2 value, which is a measure of the antagonist's potency.[7][8]
In Vivo Non-Human Primate Model of Preterm Labor
This protocol provides a general overview of the cynomolgus monkey model used in this compound's preclinical evaluation.
1. Animal Model and Surgical Preparation:
-
Time-mated pregnant cynomolgus monkeys are used.
-
Under anesthesia, a telemetric device for measuring intrauterine pressure (IUP) is surgically implanted into the amniotic cavity.
2. Induction of Preterm Labor-like Contractions:
-
Uterine contractions are induced by a continuous intravenous infusion of oxytocin. The infusion rate is titrated to achieve a stable pattern of submaximal contractions that mimic preterm labor.[1][2]
3. This compound Administration and Monitoring:
-
This compound is administered intravenously, either as a bolus injection or a continuous infusion, at various doses.[1][2][10]
-
Intrauterine pressure is continuously monitored via the telemetric device to assess the effect of this compound on uterine contractions.
4. Long-Term Treatment Model:
-
For long-term studies, animals receive a daily infusion of oxytocin to induce contractions, alongside a continuous infusion of this compound over several weeks.[2]
-
The primary endpoints are the suppression of oxytocin-induced contractions and the prevention of preterm delivery.
Visualizations
Caption: this compound's mechanism of action as an oxytocin receptor antagonist.
Caption: Divergence of preclinical and clinical study workflows and outcomes.
References
- 1. This compound, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an effective long-term treatment of oxytocin-induced preterm labor in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glowm.com [glowm.com]
- 7. Inhibitory effect of this compound and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
Validation & Comparative
A Head-to-Head Comparison of Barusiban and Atosiban: Potency and Efficacy in Oxytocin Receptor Antagonism
For researchers and professionals in the field of drug development, particularly those focused on tocolytic agents for the management of preterm labor, a thorough understanding of the pharmacological differences between oxytocin receptor (OTR) antagonists is crucial. This guide provides a detailed comparison of Barusiban and Atosiban, two prominent OTR antagonists, focusing on their potency, efficacy, and underlying mechanisms of action, supported by experimental data.
Mechanism of Action: A Tale of Two Antagonists
Both this compound and Atosiban exert their primary therapeutic effect by antagonizing the oxytocin receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in initiating and maintaining uterine contractions.[1][2] However, their selectivity and affinity for the OTR and related receptors differ significantly, leading to distinct pharmacological profiles.
This compound is a highly selective and potent oxytocin receptor antagonist.[3][4] It exhibits an approximately 300-fold higher affinity for the human OTR compared to the vasopressin V1a receptor.[3][5] This high selectivity minimizes off-target effects associated with vasopressin receptor blockade.
Atosiban , in contrast, is a mixed antagonist, targeting both the oxytocin and vasopressin V1a receptors.[6][7][8] While it effectively inhibits oxytocin-induced uterine contractions, its affinity for the V1a receptor can lead to potential side effects.[8]
The binding of oxytocin to its receptor activates the Gq/11 protein, initiating a signaling cascade that results in myometrial contraction. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular calcium binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to uterine muscle contraction.[1][9][10] Both this compound and Atosiban competitively block the initial binding of oxytocin to its receptor, thereby inhibiting this entire downstream signaling cascade.
Quantitative Comparison of Potency and Efficacy
The potency and efficacy of this compound and Atosiban have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Cell Line/Tissue | Ki (nM) | Reference(s) |
| This compound | Human Oxytocin Receptor | COS cells | 0.8 | [11] |
| Human Oxytocin Receptor | CHO cells | 0.64 | [5] | |
| Human Vasopressin V1a Receptor | HEK-293 cells | ~192 (300-fold lower than OTR) | [3][5] | |
| Atosiban | Human Oxytocin Receptor | Myometrium | 7.8 - 10 | [12] |
| Human Vasopressin V1a Receptor | Myometrium | Binds well | [3] |
Table 2: In Vitro Functional Potency
| Compound | Assay | Tissue/Cell Line | pA2 / IC50 | Reference(s) |
| This compound | Inhibition of oxytocin-induced contractions | Human preterm myometrium | pA2 = 9.76 | [13][14][15] |
| Inhibition of oxytocin-induced contractions | Human term myometrium | pA2 = 9.89 | [13][14][15] | |
| Atosiban | Inhibition of oxytocin-induced contractions | Human preterm myometrium | pA2 = 7.86 | [13][14][15] |
| Inhibition of oxytocin-induced contractions | Human term myometrium | pA2 = 7.81 | [13][14][15] |
Table 3: In Vivo Efficacy in Cynomolgus Monkey Model of Preterm Labor
| Parameter | This compound | Atosiban | Reference(s) |
| Potency | 3 to 4 times more potent than Atosiban | - | [16][17] |
| Efficacy (% Inhibition of Intrauterine Pressure) | 96-98% | 96-98% | [3][16] |
| Onset of Action | 0.5 - 1.5 hours | 0.5 - 1.5 hours | [3][16] |
| Duration of Action | >13 - 15 hours | 1 - 3 hours | [3][16] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented above.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and Atosiban for the oxytocin and vasopressin V1a receptors.
General Protocol Outline:
-
Cell Culture and Membrane Preparation:
-
HEK-293 or COS-7 cells are transiently or stably transfected with the cDNA for the human oxytocin or vasopressin V1a receptor.
-
Cells are cultured to confluence, harvested, and homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in the assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]-oxytocin or a specific radiolabeled antagonist) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor (this compound or Atosiban) are added to the incubation mixture.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 22°C).
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using a non-linear regression program to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Myometrial Contraction Assays
Objective: To assess the functional potency (pA2) of this compound and Atosiban in inhibiting oxytocin-induced contractions of human myometrial tissue.
General Protocol Outline:
-
Tissue Preparation:
-
Myometrial biopsies are obtained from women undergoing Cesarean section at term or preterm.
-
The tissue is dissected into longitudinal strips of a standardized size.
-
-
Organ Bath Setup:
-
The myometrial strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The strips are connected to isometric force transducers to record contractile activity.
-
An initial tension is applied to the strips, and they are allowed to equilibrate.
-
-
Experimental Procedure:
-
Spontaneous contractions are recorded.
-
A cumulative concentration-response curve to oxytocin is generated to establish a baseline.
-
In parallel experiments, the tissue is pre-incubated with a fixed concentration of the antagonist (this compound or Atosiban) before generating the oxytocin concentration-response curve.
-
-
Data Analysis:
-
The contractile response (force and frequency) is quantified.
-
The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is calculated using a Schild plot analysis.
-
In Vivo Cynomolgus Monkey Model of Preterm Labor
Objective: To evaluate the in vivo efficacy, potency, and duration of action of this compound and Atosiban in a preclinical model of preterm labor.
General Protocol Outline:
-
Animal Model and Surgical Instrumentation:
-
Pregnant cynomolgus monkeys in the third trimester are used.
-
Under anesthesia, a telemetry system is implanted to continuously monitor intrauterine pressure (IUP). Catheters are placed for intravenous drug administration.
-
-
Induction of Preterm Labor:
-
A continuous intravenous infusion of oxytocin is administered to induce stable, preterm labor-like uterine contractions.
-
-
Drug Administration and Monitoring:
-
Once a stable pattern of contractions is established, this compound or Atosiban is administered intravenously as a bolus or continuous infusion at various doses.
-
IUP is continuously monitored throughout the experiment.
-
-
Data Analysis:
-
The percentage inhibition of oxytocin-induced IUP is calculated for each dose of the antagonist.
-
The onset of action and duration of action are determined from the IUP recordings.
-
The potency is compared by determining the doses required to produce a similar level of inhibition.
-
Clinical Efficacy and Safety
While preclinical data strongly favored this compound in terms of potency and duration of action, clinical trial results have been mixed.
Atosiban is approved for the treatment of preterm labor in many countries and has a well-established clinical profile. Clinical trials have demonstrated its efficacy in delaying delivery for up to 48 hours, with a favorable safety profile compared to other tocolytics like beta-agonists.[8]
This compound , despite its promising preclinical profile, did not demonstrate a statistically significant effect over placebo in a Phase II clinical trial for the treatment of threatened preterm labor at late gestational age.[5][12] The reasons for this discrepancy between preclinical and clinical findings are not fully understood but may relate to the complex and multifactorial nature of human preterm labor.
Conclusion
In preclinical studies, this compound emerges as a more potent, selective, and longer-acting oxytocin receptor antagonist compared to Atosiban.[3][16][17] Its high affinity and selectivity for the OTR suggested a potentially superior therapeutic profile with fewer off-target effects. However, these preclinical advantages did not translate into superior clinical efficacy in the completed clinical trials.[5][12]
Atosiban remains a clinically relevant tocolytic agent due to its established efficacy and safety in delaying preterm labor. The comparative data presented in this guide highlight the critical importance of translating preclinical findings to the complexities of human physiology and disease. For researchers in this field, the story of this compound and Atosiban serves as a valuable case study in the challenges of drug development and the intricate nature of oxytocin receptor pharmacology.
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Atosiban - Wikipedia [en.wikipedia.org]
- 8. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of this compound and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portal.research.lu.se [portal.research.lu.se]
- 15. Inhibitory effect of this compound and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women | Lund University [lunduniversity.lu.se]
- 16. This compound, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
A Comparative Guide to Barusiban and Fenoterol for Uterine Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Barusiban, a selective oxytocin antagonist, and Fenoterol, a β2-adrenergic agonist, for their application in uterine relaxation. The information presented is based on available preclinical and clinical data to support research and development in tocolytic therapy.
Introduction
Preterm labor is a significant cause of neonatal morbidity and mortality globally.[1] Pharmacological interventions, known as tocolytics, aim to suppress uterine contractions to delay delivery, allowing for fetal maturation and the administration of antenatal corticosteroids.[2] This guide focuses on two distinct classes of tocolytics: this compound, an oxytocin receptor antagonist, and Fenoterol, a β2-adrenergic agonist. While both aim to achieve myometrial quiescence, their mechanisms of action, efficacy, and safety profiles differ significantly.
Mechanism of Action
The divergent pathways through which this compound and Fenoterol induce uterine relaxation are critical to understanding their pharmacological profiles.
This compound: Oxytocin Receptor Antagonism
This compound is a synthetic peptide that acts as a competitive antagonist of the oxytocin receptor (OTR).[3] Oxytocin plays a pivotal role in initiating and sustaining uterine contractions during labor by binding to its G-protein coupled receptor in myometrial cells.[4] This binding activates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) signaling pathway, leading to an increase in intracellular calcium concentrations and subsequent muscle contraction.[4] By blocking the oxytocin receptor, this compound prevents the binding of endogenous oxytocin, thereby inhibiting this signaling cascade and promoting uterine relaxation.[4][5]
Fenoterol: β2-Adrenergic Agonism
Fenoterol is a β2-adrenergic agonist that stimulates the β2-adrenergic receptors present on myometrial smooth muscle cells.[6] Activation of these receptors triggers a cascade of intracellular events beginning with the activation of adenylyl cyclase.[7] This enzyme converts ATP to cyclic adenosine monophosphate (cAMP).[7] Elevated intracellular cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various intracellular targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and the cessation of uterine contractions.[7]
Signaling Pathway Diagrams
Comparative Efficacy: Preclinical and In Vitro Data
A study in pregnant cynomolgus monkeys with oxytocin-induced preterm labor-like contractions demonstrated that this compound was more effective at inhibiting these contractions than Fenoterol.[8] In this model, this compound effectively suppressed uterine contractions and prevented early delivery, whereas Fenoterol did not show significant inhibition.[8]
In vitro studies on isolated human myometrial strips have quantified the inhibitory effect of this compound on oxytocin-induced contractions. While these studies primarily compare this compound to another oxytocin antagonist, Atosiban, they provide key data on its potency.
| Drug | Parameter | Preterm Myometrium | Term Myometrium | Reference |
| This compound | Median pA2 | 9.76 | 9.89 | [9] |
| Atosiban | Median pA2 | 7.86 | 7.81 | [9] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.
Safety and Tolerability
The distinct mechanisms of action of this compound and Fenoterol lead to different side effect profiles.
This compound , due to its high selectivity for the oxytocin receptor over the vasopressin V1a receptor, is expected to have a favorable safety profile with fewer cardiovascular side effects.[3]
Fenoterol , as a β2-adrenergic agonist, is associated with a range of systemic side effects due to the presence of β2-receptors in other tissues, such as the cardiovascular system.[1][10] Common maternal side effects include tachycardia, palpitations, headache, and hyperglycemia.[10][11] These safety concerns have led to a reduction in the use of β2-agonists as first-line tocolytics in many regions.[1][12]
Experimental Protocols
Below are the methodologies for key experiments cited in this guide.
In Vitro Inhibition of Oxytocin-Induced Myometrial Contractions
-
Objective: To determine the inhibitory potency of this compound on oxytocin-induced contractions in human myometrial tissue.[9]
-
Tissue Source: Myometrial biopsies were obtained from women undergoing elective cesarean delivery at both preterm (30-36 weeks) and term (38-41 weeks) gestation.[9]
-
Methodology:
-
Myometrial strips were dissected and mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Isometric tension was recorded.
-
After an equilibration period, cumulative concentration-response curves to oxytocin were established.
-
The protocol was repeated in the presence of fixed concentrations of this compound (2.5, 25, and 250 nM).[9]
-
The effective concentration 50% (EC50) for oxytocin and the pA2 values for this compound were calculated to quantify its antagonist potency.[9]
-
In Vivo Tocolytic Efficacy in a Non-Human Primate Model
-
Objective: To compare the efficacy of this compound and Fenoterol in suppressing oxytocin-induced uterine contractions in pregnant cynomolgus monkeys.[8]
-
Animal Model: Pregnant cynomolgus monkeys in the last three weeks of gestation.
-
Methodology:
-
Monkeys were instrumented for telemetric recording of intrauterine pressure (IUP).
-
Preterm labor-like contractions were induced by daily administration of oxytocin.
-
Animals were treated with a continuous intravenous infusion of either this compound or Fenoterol.
-
IUP was continuously monitored to assess the inhibition of uterine contractions.
-
The primary outcomes were the suppression of oxytocin-induced contractions and the prevention of premature delivery.[8]
-
Conclusion
This compound and Fenoterol represent two distinct approaches to uterine relaxation. This compound, with its targeted antagonism of the oxytocin receptor, offers a potentially more selective and safer profile. Preclinical data suggests superior efficacy over Fenoterol in an animal model of preterm labor.[8] Fenoterol, a β2-adrenergic agonist, is an effective tocolytic but its use is often limited by systemic, particularly cardiovascular, side effects.[10][11] The choice of a tocolytic agent remains a critical decision in the management of preterm labor, and continued research into novel agents with improved efficacy and safety, such as selective oxytocin antagonists, is essential.[2] Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound and Fenoterol in a clinical setting.
References
- 1. Safety and Efficacy of Tocolytics for the Treatment of Spontaneous Preterm Labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of various tocolytics for preterm labor - Artymuk - Obstetrics and Gynecology [journals.eco-vector.com]
- 3. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Fenoterol Hydrobromide? [synapse.patsnap.com]
- 8. This compound, an effective long-term treatment of oxytocin-induced preterm labor in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of this compound and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A historical narrative review through the field of tocolysis in threatened preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
A Comparative Guide to Barusiban and Retosiban: Selective Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Barusiban and Retosiban, two selective antagonists of the oxytocin receptor (OTR). Both compounds have been investigated for their potential as tocolytic agents to manage preterm labor, owing to their ability to inhibit oxytocin-induced uterine contractions. Their distinct chemical structures, pharmacokinetic profiles, and receptor selectivity, however, offer different advantages and disadvantages in a therapeutic context. This document synthesizes experimental data on their receptor binding affinities, functional activities, and signaling pathways to aid in research and development decisions.
Quantitative Comparison of Receptor Affinity and Selectivity
The selectivity of an oxytocin antagonist for the OTR over the structurally related vasopressin receptors (V1a and V2) is a critical determinant of its potential side-effect profile. Vasopressin receptors are involved in regulating blood pressure (V1a) and water balance (V2), and off-target antagonism can lead to undesirable effects. The following table summarizes the in vitro binding affinities (Ki) of this compound and Retosiban for the human oxytocin and vasopressin V1a receptors.
| Compound | Receptor Target | Binding Affinity (Ki) [nM] | Selectivity (OTR vs. V1aR) | Reference |
| This compound | Oxytocin Receptor (OTR) | 0.27 - 0.8 | ~300-fold | [1][2] |
| Vasopressin V1a Receptor (V1aR) | 11 - 20 | [2] | ||
| Retosiban | Oxytocin Receptor (OTR) | 0.65 | >1400-fold | [3][4] |
| Vasopressin V1a Receptor (V1aR) | >910 | |||
| Vasopressin V2 Receptor (V2R) | >910 |
Key Observations:
-
Both this compound and Retosiban are potent antagonists of the human oxytocin receptor, with sub-nanomolar binding affinities.
-
Retosiban demonstrates significantly higher selectivity for the oxytocin receptor over vasopressin receptors compared to this compound[3][4]. This high selectivity may translate to a more favorable safety profile with fewer vasopressin-related side effects.
-
There is some variability in the reported binding affinities for this compound, which may be attributable to different experimental conditions and assay formats.
Experimental Methodologies
Competitive Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity (Ki) of a test compound (e.g., this compound or Retosiban) for the oxytocin receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the recombinant human oxytocin receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled oxytocin receptor antagonist (e.g., [³H]-Oxytocin) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the wells.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
To determine non-specific binding, a high concentration of an unlabeled standard oxytocin antagonist is added to a set of control wells.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow of a competitive radioligand binding assay.
Functional Assay: Inositol Phosphate (IP) Accumulation
This assay measures the ability of an antagonist to block oxytocin-induced activation of the Gq signaling pathway.
1. Cell Culture and Plating:
-
Cells expressing the human oxytocin receptor are plated in multi-well plates and grown to confluency.
2. Labeling:
-
The cells are incubated with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
3. Antagonist and Agonist Treatment:
-
The cells are pre-incubated with varying concentrations of the antagonist (this compound or Retosiban) or vehicle for a defined period.
-
Oxytocin is then added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further period (e.g., 30-60 minutes). The reaction is typically stopped by the addition of an acid.
4. IP Extraction and Measurement:
-
The total inositol phosphates are separated from free inositol by anion-exchange chromatography.
-
The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.
5. Data Analysis:
-
The ability of the antagonist to inhibit the oxytocin-induced IP accumulation is determined, and the IC50 value is calculated. This provides a measure of the functional potency of the antagonist.
Signaling Pathways and Mechanism of Action
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[5][6][7][8][9] Upon activation by oxytocin, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to the activation of downstream signaling cascades that ultimately result in uterine muscle contraction.
This compound and Retosiban act as competitive antagonists, binding to the oxytocin receptor and preventing the binding of endogenous oxytocin, thereby inhibiting the initiation of this signaling cascade.
Interestingly, some studies suggest that the oxytocin receptor can also couple to Gαi proteins, which can lead to the inhibition of adenylyl cyclase and other signaling events.[10] A key difference between Retosiban and the older antagonist, atosiban, is that while atosiban shows some agonist activity through the Gαi pathway, Retosiban appears to be a pure antagonist of the Gαq pathway without stimulating Gαi coupling.[10] This may contribute to its distinct pharmacological profile.
Caption: Oxytocin receptor signaling pathway and antagonist action.
Clinical Development and Summary
Both this compound and Retosiban have been evaluated in clinical trials for the treatment of preterm labor, but neither has yet reached the market.
-
This compound: A Phase II clinical trial investigating the efficacy of an intravenous bolus of this compound in women with threatened preterm labor did not demonstrate a statistically significant difference from placebo in preventing delivery within 48 hours.[11][12]
-
Retosiban: Phase III clinical trials for Retosiban were initiated to compare its efficacy and safety against both placebo and the existing tocolytic, atosiban. However, these trials were terminated prematurely due to difficulties in patient recruitment.[4]
Conclusion
This compound and Retosiban are both highly potent antagonists of the oxytocin receptor. Retosiban's key distinguishing feature is its superior selectivity for the oxytocin receptor over vasopressin receptors, which may offer a significant safety advantage. Furthermore, its distinct mechanism of action, specifically its lack of agonist activity at the Gαi-coupled pathway, differentiates it from older antagonists like atosiban. While clinical development for both compounds in the context of preterm labor has faced challenges, the preclinical and mechanistic data highlight their value as research tools and potential starting points for the development of next-generation tocolytics with improved pharmacological profiles. This guide provides a foundation for researchers to compare these two important molecules and to inform future studies in the field of oxytocin receptor pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Retosiban - Wikipedia [en.wikipedia.org]
- 4. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 10. Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an effective long-term treatment of oxytocin-induced preterm labor in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Oxytocin Receptor Antagonists: Barusiban and L-368,899
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent oxytocin receptor (OTR) antagonists, Barusiban and L-368,899. The information presented is collated from various preclinical and clinical studies to aid in the evaluation of these compounds for research and therapeutic development.
Introduction
This compound and L-368,899 are potent antagonists of the oxytocin receptor, a G-protein coupled receptor crucial in various physiological processes, including uterine contractions, lactation, and social behavior.[1][2] While both compounds effectively block OTR signaling, they differ in their chemical nature, selectivity, and pharmacokinetic profiles. This compound is a peptide antagonist, whereas L-368,899 is a non-peptide small molecule.[1][3] This guide aims to provide a comprehensive comparative analysis of their performance based on available experimental data.
Data Presentation
The following tables summarize the quantitative data for this compound and L-368,899, focusing on their binding affinity, in vitro potency, selectivity, and pharmacokinetic properties.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species/Tissue | Parameter | Value (nM) | Reference |
| This compound | Oxytocin Receptor (OTR) | Human (cloned, HEK-293 cells) | Ki | 0.64 | [4] |
| Oxytocin Receptor (OTR) | COS cells (expressed) | Ki | 0.8 | [5] | |
| L-368,899 | Oxytocin Receptor (OTR) | Human (uterus) | IC50 | 26 | [6] |
| Oxytocin Receptor (OTR) | Rat (uterus) | IC50 | 8.9 | [6] | |
| Oxytocin Receptor (OTR) | Coyote | Ki | 12.38 | [7] |
Table 2: In Vitro Potency
| Compound | Assay | Tissue | Parameter | Value | Reference |
| This compound | Oxytocin-induced contractions | Human myometrium (preterm) | pA2 | 9.76 | [8] |
| Oxytocin-induced contractions | Human myometrium (term) | pA2 | 9.89 | [8] | |
| L-368,899 | Oxytocin-induced contractions | Rat uterus | pA2 | 8.9 | [5] |
Table 3: Receptor Selectivity
| Compound | Comparison | Selectivity Ratio | Reference |
| This compound | OTR vs. Vasopressin V1A Receptor (V1AR) | ~300-fold higher affinity for OTR | [4] |
| L-368,899 | OTR vs. Vasopressin V1a and V2 Receptors | >40-fold selective for OTR | [9] |
| OTR vs. Vasopressin V1a Receptor (AVPR1a) (Coyote) | 40-fold more selective for OTR | [7] |
Table 4: Pharmacokinetic Parameters
| Compound | Species | Parameter | Value | Reference |
| This compound | Cynomolgus Monkey | Placental Transfer | ~9.1% of maternal level | [10] |
| Rabbit | Placental Transfer | ~5% of maternal level | [10] | |
| L-368,899 | Rat (female) | Oral Bioavailability (5 mg/kg) | 14% | [11] |
| Rat (male) | Oral Bioavailability (5 mg/kg) | 18% | [11] | |
| Rat | Plasma Clearance | 23-36 ml/min/kg | [11] | |
| Dog | Plasma Clearance | 23-36 ml/min/kg | [11] | |
| Rat | t1/2 (IV) | ~2 hr | [11] | |
| Dog | t1/2 (IV) | ~2 hr | [11] | |
| Rat | Vdss | 2.0-2.6 L/kg | [11] | |
| Dog | Vdss | 3.4-4.9 L/kg | [11] |
Experimental Protocols
Receptor Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound to the oxytocin receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the oxytocin receptor. The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the oxytocin receptor (e.g., [3H]-oxytocin) and varying concentrations of the unlabeled competitor compound (this compound or L-368,899).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 22°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Uterine Contraction Assay
This protocol describes the methodology for assessing the inhibitory effect of antagonists on oxytocin-induced uterine contractions.
-
Tissue Preparation: Myometrial strips are obtained from biopsies of uterine tissue from humans or animals. The strips are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Equilibration: The tissue strips are allowed to equilibrate under a resting tension for a period of time until spontaneous, rhythmic contractions are observed.
-
Oxytocin-Induced Contractions: A concentration-response curve to oxytocin is generated to determine the EC50 (the concentration of oxytocin that produces 50% of the maximal contractile response).
-
Antagonist Incubation: The tissue strips are then incubated with different concentrations of the antagonist (this compound or L-368,899) for a defined period.
-
Challenge with Oxytocin: In the continued presence of the antagonist, a cumulative concentration-response curve for oxytocin is re-established.
-
Data Analysis: The antagonistic potency is quantified by determining the pA2 value from a Schild plot. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Mandatory Visualization
Caption: Oxytocin receptor signaling pathway and antagonist mechanism.
Caption: Workflow for a competitive receptor binding assay.
Caption: Workflow for an in vitro uterine contraction assay.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of this compound and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 10. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Barusiban's Superior Selectivity for the Oxytocin Receptor Compared to Vasopressin Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Barusiban, a selective oxytocin receptor (OTR) antagonist, with various vasopressin receptor antagonists. The focus is on validating this compound's enhanced selectivity for the OTR over vasopressin receptor subtypes (V1a, V1b, and V2), supported by experimental data and detailed methodologies.
Executive Summary
This compound demonstrates exceptional selectivity for the oxytocin receptor, a critical attribute for therapeutic applications targeting the oxytocinergic system with minimal off-target effects on the vasopressin system. This guide presents a comprehensive analysis of this compound's binding affinity in comparison to selective and non-selective vasopressin receptor antagonists, including Relcovaptan (V1a selective), Tolvaptan (V2 selective), and Conivaptan (V1a/V2 non-selective). The data clearly indicates that while vasopressin antagonists exhibit varying degrees of cross-reactivity, this compound maintains a significantly higher preference for the OTR, making it a more precise pharmacological tool.
Data Presentation: Receptor Binding Affinity
The following table summarizes the binding affinities (Ki in nM) of this compound and selected vasopressin receptor antagonists for the human oxytocin and vasopressin receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Selectivity | OTR Ki (nM) | V1aR Ki (nM) | V1bR Ki (nM) | V2R Ki (nM) |
| This compound | OTR Antagonist | 0.64 - 0.8 [1][2] | 11 [2] | >1000 | >1000 |
| Relcovaptan | V1a Antagonist | >1000 | 0.5 - 1.5 | ~100 | >1000 |
| Tolvaptan | V2 Antagonist | >1000 | ~40 | No inhibition | 1.39 |
| Conivaptan | V1a/V2 Antagonist | ~50 | 0.45 | No inhibition | 2.9 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Cells stably expressing the human OTR, V1a, V1b, or V2 receptors are cultured to confluency.
-
The cells are harvested and washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-vasopressin for vasopressin receptors, [3H]-oxytocin for the oxytocin receptor) is used.
-
Increasing concentrations of the unlabeled test compound (this compound or vasopressin antagonists) are added to the reaction mixture containing the membranes and the radioligand.
-
The reaction is incubated at a specific temperature for a set period to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Signaling Pathway Assays
These assays measure the functional consequence of ligand binding to the receptor, specifically the activation or inhibition of downstream signaling pathways.
1. Inositol Phosphate (IP1) Accumulation Assay (for Gq-coupled OTR, V1a, and V1b receptors):
-
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.
-
Cells expressing the target receptor are seeded in a microplate.
-
The cells are stimulated with an agonist (e.g., oxytocin or vasopressin) in the presence of varying concentrations of the antagonist (this compound or vasopressin antagonists).
-
The reaction is stopped, and the cells are lysed.
-
The amount of accumulated IP1 is quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
The data is used to determine the antagonist's potency (IC50 or pA2 value).
2. Cyclic AMP (cAMP) Accumulation Assay (for Gs-coupled V2 receptor):
-
This assay measures the accumulation of cyclic adenosine monophosphate (cAMP), the second messenger of the Gs signaling pathway.
-
Cells expressing the V2 receptor are treated with an agonist (e.g., vasopressin) in the presence of different concentrations of the antagonist (Tolvaptan).
-
The intracellular cAMP levels are measured using a competitive immunoassay, often an HTRF-based kit.
-
The results are used to determine the antagonist's potency in inhibiting agonist-induced cAMP production.
Mandatory Visualizations
Signaling Pathways
References
Benchmarking Barusiban's Duration of Action Against Other Oxytocin Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the duration of action of Barusiban, an investigational oxytocin receptor antagonist, with other compounds in its class, namely Atosiban and Nolasiban. The information presented is based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in evaluating these compounds.
Executive Summary
This compound has demonstrated a significantly longer duration of action compared to Atosiban in a preclinical model of preterm labor.[1][2][3] In a head-to-head study using a cynomolgus monkey model, this compound's effects were sustained for over 13-15 hours, whereas Atosiban's action was limited to 1-3 hours.[1][2][3] Direct comparative data for Nolasiban's duration of action in a similar tocolytic context is not available, as its development has been focused on improving in vitro fertilization (IVF) outcomes.
Data Presentation: Quantitative Comparison
The following table summarizes the key pharmacodynamic parameters of this compound, Atosiban, and Nolasiban based on available studies.
| Compound | Indication Studied | Model | Duration of Action | Onset of Action | Potency |
| This compound | Preterm Labor | Pregnant Cynomolgus Monkeys | >13-15 hours[1][2][3] | 0.5-1.5 hours[1][3] | 3-4 times more potent than Atosiban[1][3] |
| Atosiban | Preterm Labor | Pregnant Cynomolgus Monkeys | 1-3 hours[1][2][3] | 0.5-1.5 hours[1][3] | - |
| Nolasiban | Improvement of IVF Outcomes | Healthy Female Volunteers | Data on tocolytic duration not available; reduced uterine contraction frequency observed.[4][5] | Tmax: 2-8 hours (oral)[6] | - |
Experimental Protocols
This compound vs. Atosiban in a Cynomolgus Monkey Model of Preterm Labor
The primary study comparing the duration of action of this compound and Atosiban utilized a well-established nonhuman primate model.[1][3][7]
Objective: To compare the tocolytic effects and duration of action of this compound and Atosiban.
Animal Model: Pregnant cynomolgus monkeys.[1][3]
Induction of Uterine Contractions: Preterm labor-like uterine contractions were induced by a continuous intravenous infusion of oxytocin.[1][3][8]
Drug Administration: this compound or Atosiban was administered as an intravenous bolus or infusion to evaluate their inhibitory effects on uterine contractions.[1][3]
Measurement of Uterine Contractions: Intrauterine pressure (IUP) was continuously monitored using telemetric recording.[1][3][8] This method allows for the direct measurement of the frequency and strength of uterine contractions in conscious, unrestrained animals.
Key Findings:
-
Both this compound and Atosiban demonstrated high efficacy, inhibiting intrauterine pressure by 96-98%.[1][3]
-
This compound exhibited a markedly longer duration of action (>13-15 hours) compared to Atosiban (1-3 hours).[1][2][3]
-
This compound was found to be three to four times more potent than Atosiban.[1][3]
Nolasiban in Healthy Female Volunteers
The studies on Nolasiban were designed to assess its mechanism of action in the context of assisted reproductive technology.
Objective: To evaluate the effect of Nolasiban on uterine contractions, endometrial perfusion, and gene expression relevant to implantation.[4][5]
Study Population: Healthy, pre-menopausal female volunteers.[4][5]
Drug Administration: A single oral dose of Nolasiban (900 mg or 1800 mg) or placebo was administered.[4][5]
Measurement of Uterine Contractions: Uterine contraction frequency was assessed using ultrasonography.[4][5]
Key Findings:
-
Both 900 mg and 1800 mg doses of Nolasiban showed a decreased frequency of uterine contractions at specific time points.[5]
-
The studies were not designed to determine the maximum duration of tocolytic action in a preterm labor scenario.
Visualizations
Signaling Pathway of Oxytocin Receptor Antagonists
Oxytocin receptor antagonists, such as this compound, Atosiban, and Nolasiban, competitively block the oxytocin receptor. This prevents the activation of the Gq/phospholipase C (PLC) pathway, which is the primary signaling cascade for oxytocin in the myometrium.[1] The inhibition of this pathway leads to a decrease in intracellular calcium levels and subsequent relaxation of the uterine muscle.
Caption: Oxytocin receptor antagonist signaling pathway.
Experimental Workflow for this compound vs. Atosiban Comparison
The workflow for the preclinical comparison of this compound and Atosiban involved several key steps, from animal preparation to data analysis.
Caption: Experimental workflow for preclinical comparison.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. The mechanism of action of oxytocin antagonist nolasiban in ART in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Confirmation of the cardiac safety of nolasiban in a randomised cohort of healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Telemetric uterine contraction model in preterm cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro to In Vivo Correlation of Barusiban's Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Barusiban, a selective oxytocin receptor antagonist, with other alternatives, supported by experimental data. The focus is on the correlation between its in vitro and in vivo antagonist activity, a critical aspect of translational drug development.
Introduction to this compound and In Vitro-In Vivo Correlation (IVIVC)
This compound is a peptide oxytocin antagonist that was developed for potential use as a tocolytic agent to manage preterm labor.[1][2] It exhibits high affinity and selectivity for the oxytocin receptor (OTR).[3] Understanding the in vitro-in vivo correlation (IVIVC) is paramount in drug development. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and a relevant in vivo response (such as plasma drug concentration or pharmacological effect).[4] A strong IVIVC can streamline drug development, aid in setting meaningful manufacturing specifications, and potentially reduce the need for extensive in vivo studies.
Mechanism of Action of Oxytocin Antagonists
Oxytocin plays a crucial role in stimulating uterine contractions by binding to its G-protein coupled receptor on myometrial cells. This binding activates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, leading to an increase in intracellular calcium and subsequent muscle contraction.[3] Oxytocin antagonists, such as this compound, competitively block this receptor, thereby inhibiting the downstream signaling cascade and reducing uterine contractility.[5]
References
- 1. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Barusiban in a Laboratory Setting
Chemical and Physical Properties of Barusiban
A clear understanding of this compound's properties is foundational to handling and disposing of it safely.
| Property | Value |
| Molecular Formula | C40H63N9O8S[1][2] |
| Molar Mass | 830.06 g·mol−1[1] |
| CAS Number | 285571-64-4[1][2][3] |
| Class | Oligopeptide, Oxytocin receptor antagonist[4][5] |
| Synonyms | FE-200440[3][6] |
General Disposal Procedures for this compound
In the absence of a specific Safety Data Sheet (SDS) with disposal instructions for this compound, the following general procedures, adapted from guidelines for pharmaceutical waste, should be implemented. These steps are designed to minimize environmental impact and ensure the safety of all personnel.
Step 1: Consultation and Planning Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance based on local, state, and federal regulations for chemical and pharmaceutical waste.
Step 2: Deactivation (If Applicable and Feasible) For peptide-based compounds like this compound, chemical deactivation may be a viable option to render the compound inactive before disposal. This process should only be undertaken by qualified personnel in a controlled laboratory setting. The choice of deactivation method (e.g., hydrolysis with a strong acid or base, or oxidation) will depend on the chemical stability of this compound. A thorough literature review for the degradation of similar peptide-based drugs is recommended to develop a safe and effective protocol.
Step 3: Segregation of Waste Proper waste segregation is crucial. This compound waste should be categorized and collected separately from general laboratory waste.
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, spatulas) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour solutions containing this compound down the drain.[7]
-
Sharps Waste: Any sharps, such as needles or syringes, used in the handling of this compound must be disposed of in an approved sharps container.[7]
Step 4: Packaging and Labeling All waste containers must be appropriately packaged and labeled.
-
Use containers that are compatible with the waste they hold (e.g., non-reactive plastic for liquid waste).
-
Ensure containers are sealed to prevent leaks or spills.
-
Label each container clearly with "Hazardous Waste," the name of the chemical ("this compound"), the concentration, and the date of accumulation.
Step 5: Storage Store hazardous waste in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to manage any potential spills.
Step 6: Final Disposal Arrange for the collection and final disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. These entities are equipped to handle and dispose of chemical waste in compliance with all regulatory requirements.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Experimental Protocol Development for Safe Disposal
In the absence of specific manufacturer guidelines, a laboratory can develop its own validated disposal protocol. This would involve:
-
Literature Review: Research the chemical properties and degradation pathways of this compound and structurally similar peptide antagonists.
-
Small-Scale Testing: Conduct small-scale experiments to test potential chemical deactivation methods. This should be done in a controlled environment, such as a fume hood, with appropriate PPE.
-
Analytical Verification: Use analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to verify the complete degradation of this compound after treatment.
-
Protocol Documentation: Once a safe and effective method is established, document it as a standard operating procedure (SOP) for your laboratory.
-
EHS Approval: Submit the developed SOP to your institution's EHS department for review and approval.
By adhering to these general guidelines and working closely with institutional safety bodies, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory practice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arizona-mall.com [arizona-mall.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Ferring Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
Essential Safety and Operational Guide for Handling Barusiban
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Barusiban. The following procedural guidance is designed to ensure the safe operational use and disposal of this potent pharmaceutical compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is paramount to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards should be worn at all times. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Given that no specific glove compatibility data for this compound is available, it is advisable to double-glove. Gloves should be changed immediately if they become contaminated, and always before leaving the laboratory. |
| Body Protection | A dedicated lab coat, preferably a disposable one, should be worn over personal clothing. For procedures with a high risk of aerosolization or splashing, a chemical-resistant apron or gown should be utilized. All protective clothing should be removed before exiting the laboratory. |
| Respiratory Protection | For handling powdered this compound or when there is a potential for aerosol generation, a properly fitted NIOSH-approved respirator is essential. The type of respirator (e.g., N95, N100, or a powered air-purifying respirator - PAPR) should be selected based on a formal risk assessment of the specific procedure. A respiratory protection program, including fit testing and training, must be in place. |
Operational Plan: Handling and Storage
Handling Lyophilized Peptides:
This compound, like many peptides, is often supplied in a lyophilized (freeze-dried) powder form. Due to its potent nature, all handling of powdered this compound should be conducted within a certified chemical fume hood or a containment device such as a glove box to prevent inhalation of airborne particles.[1]
-
Weighing: Weighing of the lyophilized powder should be performed quickly in a ventilated balance enclosure to minimize exposure and hygroscopic moisture absorption.[2][3] The container should be allowed to reach room temperature in a desiccator before opening.[3][4]
-
Solubilization: When dissolving the peptide, use the appropriate recommended solvent.[4] Sonication may aid in dissolving larger particles, but avoid excessive heating.[3] For peptides with specific sensitivities (e.g., to oxidation), use of oxygen-free buffers may be necessary.[3]
Storage:
-
Lyophilized Form: For long-term storage, this compound should be kept as a lyophilizate in a tightly sealed container at -20°C or lower.[3][5]
-
In Solution: Storing peptides in solution for extended periods is not recommended due to potential degradation.[3][4] If necessary, store aliquoted solutions at -20°C and avoid repeated freeze-thaw cycles.[5]
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to all local, state, and federal regulations for pharmaceutical and chemical waste.[6][7][8]
-
Waste Categorization: Unused or expired this compound is considered pharmaceutical waste.[7][8] All materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be treated as contaminated waste.
-
Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, disposable lab coats) in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
-
Final Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste management company.[6] Ensure all required documentation, such as a chain-of-custody form, is completed.[6]
Emergency Procedures
Chemical Spills:
A written spill response procedure should be readily available in the laboratory.[10] All laboratory personnel must be trained on these procedures.[10]
-
Minor Spills (manageable by trained lab personnel):
-
Alert personnel in the immediate area.[9]
-
Don the appropriate PPE, including respiratory protection if the spill involves powder.[9][11]
-
Contain the spill by creating a dike with absorbent material, working from the outside in.[11][12]
-
For liquid spills, use an absorbent pad or material to soak up the liquid.[12] For powder spills, gently cover with a damp paper towel to avoid making the powder airborne, then use an appropriate absorbent.
-
Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.[9][11][13]
-
Decontaminate the spill area with an appropriate cleaning solution.[10][11]
-
Properly dispose of all contaminated materials as hazardous waste.[12]
-
-
Major Spills (requires emergency response):
-
Evacuate the immediate area.[13]
-
If there is a fire or medical emergency, call 911.[13]
-
Attend to any injured or contaminated persons, removing them from the area if safe to do so.[13]
-
Notify your institution's Environmental Health & Safety (EH&S) department or emergency response team.[9][12]
-
Remain safely nearby to provide information to emergency responders.[9]
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.
Caption: Workflow for handling this compound, from preparation to disposal.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. bachem.com [bachem.com]
- 4. bachem.com [bachem.com]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 9. Chemical Spill Response [augusta.edu]
- 10. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
